Aluminum laurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7230-93-5 |
|---|---|
Molecular Formula |
C36H69AlO6 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
aluminum;dodecanoate |
InChI |
InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
InChI Key |
KMJRBSYFFVNPPK-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways for Aluminum Laurate
Aqueous Metathesis Reactions for Aluminum Soaps Synthesis
A prevalent industrial method for producing aluminum soaps is through aqueous metathesis, also known as double decomposition. royalsocietypublishing.org This process involves the reaction of a soluble aluminum salt with an alkali fatty acid soap in an aqueous environment. google.comgoogle.com
Reaction of Aluminum Salts with Alkali Fatty Acid Soaps
In this method, an aqueous solution of an aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride, is reacted with a solution of an alkali soap, like sodium laurate. google.comnih.gov The aluminum laurate precipitates out of the solution as it is insoluble in water. google.comstackexchange.com The resulting product is then separated by filtration and washed to remove water-soluble byproducts. google.com
The general chemical equation for this reaction is:
Al³⁺ + 3 C₁₁H₂₃COO⁻Na⁺ → Al(C₁₁H₂₃COO)₃ + 3 Na⁺
However, the actual product of this reaction is often not a simple, pure aluminum trilaurate. Instead, it is typically a complex mixture that can include aluminum dilaurate, as well as fatty acid adsorbed onto hydrated alumina (B75360). royalsocietypublishing.orgresearchgate.net The final composition is significantly influenced by the reaction conditions, particularly the pH.
Influence of Reaction pH on Product Composition and Yield
The pH of the reaction medium is a critical factor in determining the composition and quality of the aluminum soap produced. researchgate.net The tendency of aluminum salts to precipitate aluminum hydroxide (B78521) over a range of pH values means that the final product is often a mix of fatty acid and aluminum hydroxide. researchgate.net Research has shown that to obtain a high-quality aluminum dilaurate, the reaction pH should be carefully controlled within a narrow range, typically between 3.5 and 4.0. researchgate.net
The composition of aluminum soaps can vary, with ratios of aluminum to fatty acid of 1:1, 1:2, and 1:3 (mono-, di-, and trilaurate, respectively). google.com The formation of these different species is highly dependent on the pH. For instance, in the synthesis of aluminum stearate (B1226849), a related aluminum soap, controlling the pH is crucial for targeting a specific composition, with distearate often being the dominant form. nih.govscispace.com By preparing a basic aluminum salt with a defined basicity beforehand, it is possible to produce aluminum soaps with specific and definite compositions. google.com
| Reaction pH Range | Predominant Product | Reference |
| 3.5 - 4.0 | High-quality aluminum dilaurate | researchgate.net |
| 7.3 | Aluminum distearate | nih.gov |
Non-Aqueous Synthesis Routes Utilizing Organoaluminum Precursors
To overcome the complexities and impurities associated with aqueous methods, non-aqueous synthesis routes have been developed. royalsocietypublishing.org These methods offer better control over the stoichiometry and purity of the resulting this compound.
Reaction of Trimethylaluminum (B3029685) with Lauric Acid
Trimethylaluminum (TMA) can react with carboxylic acids, including lauric acid, to form aluminum carboxylates. The reaction involves the protonolysis of the aluminum-methyl bonds by the acidic proton of the carboxylic acid. wikipedia.org While the direct reaction of TMA with lauric acid to form this compound is not extensively detailed in the provided search results, the general reactivity of TMA with carboxylic acids suggests a pathway where methane (B114726) is eliminated, and the laurate group coordinates to the aluminum center. wikipedia.orgresearchgate.net The stoichiometry of the reaction can be controlled to potentially form mono-, di-, or trilaurates.
Studies on the reaction of TMA with other esters have shown that intermediate adducts are formed, and the deployment of excess TMA can lead to further reactions. researchgate.netnih.gov This suggests that careful control of reactant ratios and reaction conditions would be essential for selectively synthesizing a specific this compound species.
Synthesis via Aluminum Alkoxides and Fatty Acids (e.g., Aluminum Isopropoxide)
A well-established non-aqueous method involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with a fatty acid in an organic solvent. royalsocietypublishing.orgvdoc.pub This route is favored for academic studies as it avoids the complications associated with water. royalsocietypublishing.org The reaction between aluminum isopropoxide and a fatty acid has been shown to produce primarily the di-soap. royalsocietypublishing.org
Heat of reaction studies have indicated that a maximum of two fatty acid molecules react with each molecule of aluminum alkoxide. royalsocietypublishing.org This finding is supported by analytical data of the resulting soaps. royalsocietypublishing.org The reaction proceeds by the displacement of the alkoxide groups with fatty acid molecules.
Direct Preparation Methods from Aluminum Hydroxide and Lauric Acid
Theoretically, this compound can be prepared by the direct reaction of aluminum hydroxide with lauric acid. google.com This method, if commercially feasible, would offer a more direct route to the desired product.
Continuous Process Development for Industrial and Scalable Synthesis
The transition from batch to continuous processing for the synthesis of this compound offers significant advantages for industrial-scale production, including improved consistency, higher throughput, and better control over reaction parameters. A key method for the continuous preparation of aluminum dilaurate involves a precipitation reaction. researchgate.net
In this process, aqueous solutions of an alkali metal soap (like sodium laurate) and an aluminum salt (such as aluminum sulfate) are continuously fed into a reactor. researchgate.netgoogle.com The quality of the resulting aluminum dilaurate is highly dependent on precise control of the reaction conditions. researchgate.net Research has demonstrated that maintaining the pH of the reaction mixture within a narrow range of 3.5 to 4.0 is critical for obtaining a high-quality product, particularly when assessed by the consistency and stability of its gels in hydrocarbons. researchgate.net Temperature is another crucial variable, with optimal results observed between 58-60°C. researchgate.net The principles of this laboratory-scale continuous process have been successfully transferred to pilot plant operations, confirming its scalability. researchgate.net
Further scalable synthesis approaches in related fields, such as wet chemical methods for alumina nanowires and various techniques for aluminum-substituted solid electrolytes, underscore the industrial importance of developing robust and scalable processes for aluminum compounds. mdpi.comlouisville.edu While not directly for this compound, these methods, which include solid-state reactions, co-precipitation, and spray-drying, highlight a broader trend towards scalable manufacturing of advanced aluminum-based materials. mdpi.com
Key Parameters for Continuous Synthesis of Aluminum Dilaurate
| Parameter | Optimal Range | Significance for Product Quality | Reference |
|---|---|---|---|
| pH | 3.5 - 4.1 | Crucial for consistency and stability of gels in hydrocarbons. | researchgate.net |
| Temperature | 58 - 60°C | Affects reaction rate and product properties. | researchgate.net |
| Reactant Concentration | Variable | Influences the rate of precipitation and particle size. | researchgate.net |
| Agitation | Variable | Ensures homogeneity of the reaction mixture. | researchgate.net |
Kinetic and Mechanistic Studies of this compound Formation
Understanding the kinetics and reaction pathways of this compound formation is essential for optimizing synthesis and achieving desired product specifications. The formation of aluminum soaps is generally understood as a reaction between a weak acid (lauric acid) and a weak base (an aluminum source). researchgate.net
One common synthesis route is aqueous metathesis, where a soluble alkali soap reacts with a soluble aluminum salt. researchgate.netgoogle.com Mechanistically, this process is not a simple salt formation. Due to the tendency of aluminum salts in aqueous solutions to precipitate aluminum hydroxide over a range of pH values, the product is often considered an adsorption complex of the fatty acid on hydrated alumina. researchgate.net The actual chemical combination is believed to occur during the subsequent drying process. researchgate.net
Studies involving the reaction of aluminum alkoxides with fatty acids in organic solvents provide further mechanistic insights. Calorimetric measurements of the heat of reaction have shown that a maximum of two fatty acid molecules react with each aluminum alkoxide molecule. researchgate.net This finding supports the formation of aluminum di-soaps and suggests a polymeric structure for aluminum soaps based on six-fold co-ordination aluminum-oxygen octahedra. researchgate.net The reaction of aluminum with sodium hydroxide and water is known to be a vigorous, exothermic reaction that produces hydrogen gas, illustrating the high reactivity of aluminum under basic conditions. youtube.com
Impact of Solvent Systems and Dilution on Synthesis Outcomes
The choice of solvent system and the concentration of reactants significantly influence the synthesis of this compound, affecting its solubility, structure, and physical properties. Aluminum soaps are generally poorly soluble in water but exhibit good solubility in various organic solvents, a property that distinguishes them from water-soluble sodium and potassium soaps. cfmot.deaip.org
The solubility of metal soaps depends on several factors:
Type of Metal: The ionic character of the metal-fatty acid bond influences solubility. cjspvc.com
Fatty Acid Chain Length: Longer chains, like that of lauric acid, tend to increase solubility in non-polar organic solvents. cjspvc.com
Nature of the Solvent: Non-polar solvents like benzene (B151609), toluene (B28343), and hexane (B92381) are effective for dissolving metal soaps with long fatty acid chains due to van der Waals interactions between the hydrocarbon chains and the solvent molecules. cjspvc.com In contrast, polar solvents like ethanol (B145695) are more suitable for soaps with more ionic character. cjspvc.com
Research on aluminum soaps in hydrocarbon solvents has revealed that in very dilute solutions, the soap units approach molecular dispersion. As the concentration increases, a rapid rise in viscosity indicates strong intermolecular attraction and the formation of fibrillar aggregates, leading to gel formation. researchgate.net The presence of a hydroxyl group on the aluminum atom is considered essential for this gelation to occur, as it facilitates intermolecular hydrogen-bond cross-links. researchgate.net The synthesis of aluminum trilaurate, which lacks these hydroxyl groups, results in a product with no gelling properties in hydrocarbon solution. researchgate.net
Solubility of this compound in Different Solvent Types
| Solvent Type | Solubility Behavior | Underlying Interaction | Reference |
|---|---|---|---|
| Water | Poorly soluble/Insoluble | Low polarity of the long laurate chain. | cfmot.deaip.org |
| Non-Polar Organic (e.g., Benzene, Hexane) | Good solubility | Van der Waals forces between hydrocarbon chains and solvent. | cjspvc.com |
| Polar Organic (e.g., Chloroform) | Soluble | Interactions with the polar carboxylate head. | aip.org |
Selective Synthesis of Aluminum Mono-, Di-, and Tri-laurate Species
The selective synthesis of aluminum mono-, di-, or tri-laurate is challenging due to the potential for forming mixtures. However, specific reaction conditions and methodologies can favor the formation of one species over the others.
Aluminum Dilaurate: The continuous precipitation process described earlier, when operated under controlled pH (3.5-4.0), is a method specifically for the preparation of aluminum dilaurate. researchgate.net Another approach involves the reaction between an aluminum alkoxide and lauric acid in an organic solvent. Studies have shown that this reaction tends to stop after the addition of two fatty acid molecules, yielding the di-soap. researchgate.net
Aluminum Trilaurate: The preparation of a stable aluminum dodecanoate (B1226587) (laurate) with no gelling properties has been described, with its properties indicating it to be aluminum trilaurate. researchgate.net The synthesis of aluminum tricarboxylates has historically been considered difficult due to their hydrolytic instability. rsc.org Successful routes often involve the reaction of aluminum alkoxides with carboxylic acids or acid anhydrides, or the reaction of anhydrous aluminum chloride with these reagents, with careful removal of water to drive the reaction to completion. rsc.org
Aluminum Monolaurate: While specific methods for the selective synthesis of aluminum monolaurate are not extensively detailed in the reviewed literature, the general principles of selective synthesis for related compounds can be considered. For instance, the selective synthesis of monolaurin (B1671894) (glycerol monolaurate) has been achieved through enzymatic transesterification and by using activated derivatives of lauric acid and glycerol. researchgate.netnih.gov These approaches highlight the use of catalysts and specific reactant forms to control the degree of esterification. Applying similar principles, such as controlling the stoichiometry of reactants (e.g., a large excess of the aluminum source relative to lauric acid) and utilizing specific catalysts, could potentially favor the formation of aluminum mono-laurate. rsc.org
The synthesis of different aluminum carboxylate species, such as aluminum formate (B1220265) and aluminum hydroxyformate, directly from aluminum hydroxide demonstrates that the final product is highly dependent on reaction conditions and the temperature at which water is removed. rsc.org This suggests that careful control over hydrolysis is key to selectively synthesizing different this compound species.
Structural Elucidation and Coordination Chemistry of Aluminum Laurate
Molecular Structure and Carboxylate Coordination Modes in Aluminum Laurate
Monodentate: One oxygen atom of the carboxylate group binds to the aluminum center.
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single aluminum center, forming a four-membered ring.
Bidentate Bridging: The carboxylate group acts as a bridge between two different aluminum centers. This is a common mode in polymeric metal carboxylates and is crucial in the formation of the extended structures of aluminum soaps. acs.org
In related dialkylaluminum carboxylates, X-ray crystallography studies have confirmed that the carboxylate groups act as bidentate bridging ligands, creating dimeric structures with a central Al₂O₄C₂ cyclic core. acs.org Spectroscopic evidence from infrared studies of aluminum soaps, including those of long-chain fatty acids similar to lauric acid, suggests that the aluminum-oxygen linkages are primarily covalent in nature. royalsocietypublishing.org The aluminum center in these structures typically strives to achieve a higher coordination number, most commonly six-coordinate (octahedral), which drives the formation of polymeric networks. royalsocietypublishing.orgmdpi.com An absorption band observed around 10.14 µm in the infrared spectra of aluminum soaps has been specifically attributed to the aluminum-oxygen linkage. acs.org
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | One carboxylate oxygen binds to one Al³⁺ ion. | Less common; leaves the Al center coordinatively unsaturated. |
| Bidentate Chelating | Two carboxylate oxygens bind to the same Al³⁺ ion. | Forms a stable four-membered ring. |
| Bidentate Bridging | Each carboxylate oxygen binds to a different Al³⁺ ion. | Leads to the formation of dimeric and polymeric chains. acs.org |
Polymeric Architectures and Associative Structures in Aluminum Soaps
Aluminum soaps, including this compound, are well-established to form complex polymeric structures rather than simple monomeric salts. royalsocietypublishing.org This polymerization is a defining characteristic that dictates their physical properties, such as their ability to form gels in hydrocarbon solvents.
The polymeric backbone of aluminum soaps is best described by models based on linked aluminum-oxygen octahedra. royalsocietypublishing.org In these models, the aluminum atoms are six-coordinate, satisfying their preferred coordination geometry. The linkages between the aluminum centers are formed through shared oxygen atoms, creating Al-O-Al bridges which are fundamental to the polymer chain.
Early structural models proposed for aluminum soaps of long-chain fatty acids provide a framework for understanding this compound:
Di-soap Polymer Chain: In this model, the aluminum-oxygen octahedra are linked together at their apexes. This corner-sharing arrangement results in a linear, chain-like polymer.
Mono-soap Polymer Chain: For mono-soaps, the proposed structure involves the aluminum-oxygen octahedra being linked along their edges. This edge-sharing leads to a more condensed and structurally different polymer chain. royalsocietypublishing.org
These polymeric chains form a central "spine" from which the long, nonpolar laurate hydrocarbon tails extend laterally. royalsocietypublishing.org
Van der Waals Forces: The extended hydrocarbon tails of the laurate molecules, projecting from the main polymer backbone, interact with the tails of adjacent polymer chains via London dispersion forces. wordpress.comstudy.com These cumulative weak attractions are responsible for the aggregation of polymer chains, leading to the formation of fibrillar networks and gel structures in nonpolar solvents. royalsocietypublishing.org
Hydrogen Bonding: If hydroxyl groups are present, as is common in basic aluminum soaps with stoichiometries like Al(OH)(laurate)₂, hydrogen bonding can occur. These bonds can act as additional cross-links between polymer chains, further strengthening the associative network.
The interplay between the covalent polymeric backbone and these secondary intermolecular forces governs the macroscopic properties of this compound.
Structural Characterization of Different this compound Stoichiometries
The properties and structure of this compound are highly dependent on the molar ratio of lauric acid to aluminum. Different stoichiometries, such as mono-, di-, and tri-laurate, result in distinct structural arrangements.
Aluminum mono-laurate, with a nominal formula of Al(OH)₂(C₁₂H₂₃O₂), is inherently polymeric. Based on analogies with other aluminum mono-soaps like aluminum mono-stearate, its structure is believed to consist of Al-O octahedra linked by sharing edges. royalsocietypublishing.org This edge-sharing arrangement creates a robust, condensed polymer backbone. The presence of two hydroxyl groups per aluminum atom allows for significant inter-chain hydrogen bonding, contributing to its associative properties.
Aluminum di-laurate, with the nominal formula Al(OH)(C₁₂H₂₃O₂)₂, is the most common form used in applications requiring gelling properties. royalsocietypublishing.org Its polymeric structure is modeled as a chain of Al-O octahedra linked by sharing apexes (corners). royalsocietypublishing.org This apex-linking results in a more flexible polymer chain compared to the edge-linked mono-laurate. The single hydroxyl group per aluminum unit can still participate in hydrogen bonding. The two laurate chains per aluminum atom provide substantial van der Waals interactions, which are critical for the formation of the network structures that entrap solvent molecules to form gels. royalsocietypublishing.org
| Stoichiometry | Nominal Formula | Proposed Polymeric Linkage | Key Structural Features |
|---|---|---|---|
| Mono-laurate | Al(OH)₂(C₁₂H₂₃O₂) | Edge-sharing of Al-O octahedra royalsocietypublishing.org | Condensed polymer chain; two hydroxyl groups per Al unit. |
| Di-laurate | Al(OH)(C₁₂H₂₃O₂)₂ | Apex-sharing of Al-O octahedra royalsocietypublishing.org | Flexible polymer chain; one hydroxyl group per Al unit. |
| Tri-laurate | Al(C₁₂H₂₃O₂)₃ | Less defined polymeric structure; lacks hydroxyl bridging. | Often considered less effective as a gelling agent. |
Tri-laurate Structures and Evidence of Existence
The existence of a true aluminum trisoap, where three fatty acid groups are linked to a single aluminum atom, has been a subject of scientific inquiry, with early attempts at synthesis in both aqueous and non-aqueous media proving unsuccessful cdnsciencepub.com. Historically, commercial products purported to be aluminum trisoaps were often found to be mixtures of mono- and di-soaps with excess sorbed fatty acid vdoc.pub. The primary challenge has been the compound's inherent instability, particularly in the presence of moisture vdoc.pub.
Confirmation of the existence of aluminum trilaurate has been achieved through specific synthesis methods in non-aqueous environments and subsequent analysis. cdnsciencepub.comcdnsciencepub.com One successful approach involves the reaction of aluminum isopropoxide with fatty acids in a benzene (B151609) solution, where the resulting isopropanol is removed via azeotropic distillation. cdnsciencepub.com Another definitive synthesis method is the reaction of trimethylaluminum (B3029685) with lauric acid. cdnsciencepub.comcdnsciencepub.com
The progress of these reactions and the formation of the trilaurate can be monitored using infrared (IR) absorption spectroscopy. cdnsciencepub.com Evidence for the formation of a true tri-laurate compound, rather than a mixture, is supported by several key observations:
The characteristic infrared absorption band for free lauric acid at 5.85 µ diminishes as the aluminum reagent is added. cdnsciencepub.com
This free fatty acid band completely disappears when the stoichiometric amount of the aluminum reagent required for trisoap formation has been added. cdnsciencepub.com
The end products from both the trimethylaluminum and aluminum isopropoxide reactions exhibit similar infrared spectra. cdnsciencepub.com
In solution, aluminum trilaurate is shown to exist as large micelles of high molecular weight. cdnsciencepub.comcdnsciencepub.com The size of these micelles is dependent on environmental conditions; they tend to decrease in size upon dilution or with an increase in temperature. cdnsciencepub.comcdnsciencepub.com The coordination of the carboxylate groups with the central aluminum atom is a primary feature of the trisoap's structure. cdnsciencepub.comcdnsciencepub.com
Influence of Water and Hydrolysis on this compound Structure in Solution
The structure and stability of this compound in solution are highly sensitive to the presence of water. The non-existence of aluminum trisoaps under ordinary conditions has been attributed to their instability in the presence of water vdoc.pub. Hydrolysis, the chemical breakdown of a compound due to reaction with water, significantly alters the structure of this compound, leading to the formation of different species.
When aluminum trilaurate is exposed to water, it undergoes hydrolysis to form the aluminum di-soap. cdnsciencepub.com This transformation can be observed through infrared spectroscopy, which shows the immediate appearance of an Al-O-Al band at 10.15 μ, indicating the formation of polymeric structures linked by oxygen bridges between aluminum atoms. cdnsciencepub.com Concurrently, the viscosity of the solution increases as the di-soap is produced. cdnsciencepub.com
The general chemistry of aluminum ions in aqueous solutions provides insight into this process. The Al³⁺ ion has a strong tendency to hydrolyze, leading to the formation of various mono- and polynuclear hydroxo complexes mdpi.comnih.gov. In neutral solutions, it typically precipitates as aluminum hydroxide (B78521), Al(OH)₃ mdpi.com. This inherent reactivity of the aluminum center with water molecules drives the hydrolysis of the trilaurate. The introduction of water leads to the displacement of a laurate group and the formation of aluminum-hydroxy species, which can then condense to form the polymeric di-soap structures. cdnsciencepub.com
The effects of this hydrolysis on the physical properties of this compound solutions have been evaluated using viscosity, light-scattering, and infrared measurements. cdnsciencepub.comcdnsciencepub.com Unlike the tri-soap, it has been noted that hydrogen bonding does not seem to play a significant role in the formation of the polymeric structures of the di-soap that result from hydrolysis. cdnsciencepub.comcdnsciencepub.com
Colloidal and Solution Behavior of Aluminum Laurate Systems
Micellar Formation and Aggregation Phenomena in Organic Solutions
In organic solvents, aluminum laurate, a type of aluminum soap, demonstrates a strong tendency to form large aggregated structures rather than existing as individual molecules. This self-assembly is a defining characteristic of its solution behavior.
High Molecular Weight Micelles in Solution
Research has confirmed that aluminum soaps, specifically aluminum trilaurate, exist in solution as micelles of high molecular weight. cdnsciencepub.com These are not simple, small aggregates but are more accurately described as large, polymeric structures. royalsocietypublishing.org The formation of these high-molecular-weight polymers is attributed to intermolecular forces, where coordination of the carboxylate groups with aluminum atoms is a primary structural feature. cdnsciencepub.com In very dilute solutions, such as in benzene (B151609), it is suggested that the soap units may approach molecular dispersion, but as concentration increases, strong intermolecular attractions lead to the formation of these larger, fibrillar aggregates. royalsocietypublishing.org The gelling mechanism in these systems is understood to stem from the formation of spherical, nano-sized micelles from the aluminum soap molecules, which then aggregate into extensive, fractal-like network structures. researchgate.net
Effects of Concentration and Temperature on Micelle Size
The size of this compound micelles is highly sensitive to both concentration and temperature. cdnsciencepub.com An increase in concentration generally leads to the formation of larger aggregates due to enhanced intermolecular attraction. royalsocietypublishing.org Conversely, diluting the solution causes a decrease in the size of the micelles. cdnsciencepub.com
Temperature also plays a crucial role. An elevation in temperature tends to decrease the micelle size. cdnsciencepub.com This phenomenon is linked to the weakening of intermolecular forces holding the aggregates together. For nonionic surfactants in general, the effect of temperature on the critical micelle concentration (CMC) can be complex, often showing a minimum value at a specific temperature. nih.gov As temperature rises, the dehydration of hydrophilic groups can make the surfactant effectively more hydrophobic, favoring micellization at lower concentrations. nih.gov However, further temperature increases can enhance the solubility of the hydrophobic chains, leading to a higher CMC. nih.gov While specific CMC data for this compound is not detailed in the reviewed literature, the general principle of temperature-dependent micelle stability applies.
Table 1: Influence of System Variables on this compound Micelle Size
| Variable | Effect on Micelle Size | Underlying Mechanism |
|---|---|---|
| Concentration | Increasing concentration leads to larger micelle/aggregate size. | Greater proximity and frequency of molecular interactions promote aggregation. royalsocietypublishing.org |
| Dilution | Decreasing concentration leads to smaller micelle/aggregate size. | Reduced intermolecular attraction favors dissociation of large aggregates. cdnsciencepub.com |
| Temperature | Increasing temperature generally leads to smaller micelle/aggregate size. | Increased thermal energy overcomes the forces holding the aggregates together, promoting dissociation. cdnsciencepub.com |
Dispersion and Stability Mechanisms in Non-Aqueous Media
The utility of this compound in applications like thickeners for greases and paints is closely tied to its ability to form stable dispersions and gels in non-aqueous, hydrocarbon-based media. cdnsciencepub.com
Colloidal Particle Size Distribution and Sedimentation Behavior
The stability of an this compound dispersion is fundamentally linked to its particle size distribution (PSD). azonano.com A stable dispersion consists of finely distributed colloidal particles that resist aggregation and settling. The degree of crystallinity of the aluminum dilaurate plays a significant role; amorphous or glassy forms tend to swell and disperse more readily in hydrocarbons compared to well-crystallized forms, which may be inert at room temperature. dtic.mil
Role of Peptizers and Polar Additives in Dispersion and Swelling
Peptizers and other polar additives have a profound effect on the dispersion, swelling, and gelation of aluminum soap-hydrocarbon systems. royalsocietypublishing.orgcore.ac.uk Peptizers are substances that can break down the large polymeric or micellar structures, often leading to a decrease in the viscosity of the system. researchgate.net
Compounds containing hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, such as alcohols, phenols, and amines, act as effective peptizers. royalsocietypublishing.orgresearchgate.net The mechanism is believed to involve the interaction of these polar groups with the aluminum soap's polymer-like chains, leading to the severing of linkages and a rearrangement or destruction of the gel network. researchgate.net This can manifest as enhanced spinability or viscoelasticity in the gel before a potential breakdown of the structure. researchgate.net
The addition of certain polar solvents can also induce swelling in the this compound gel matrix. researchgate.net The degree of swelling is influenced by the solvent's molecular properties, including its polarity and molecular size, which affect its rate of diffusion into the gel network. researchgate.net For instance, medium-strong organic bases can speed up the dissolution of aluminum soaps in solvents like toluene (B28343) by helping to form large micellar structures. core.ac.uk
Phase Behavior and Transition Points in this compound-Hydrocarbon Systems
This compound, when combined with hydrocarbons, exhibits complex phase behavior, forming various structures such as sols, gels, and jellies depending on factors like concentration, temperature, and the specific components involved. dtic.mil The study of these phases and the transitions between them is crucial for understanding and controlling the material's properties.
A systematic study of aluminum dilaurate in a pure hydrocarbon like cyclohexane (B81311) has been used to define and differentiate the various forms and their transitions. dtic.mil The system can exist as a clear, elastic jelly, which is the useful form for thickening applications, or it can be a more fluid sol. dtic.mil The transition between these states is a key characteristic.
The concept of a Krafft point, or Krafft temperature, is relevant here. For ionic surfactants, the Krafft point is the temperature at which the surfactant's solubility sharply increases, equaling its critical micelle concentration (CMC), marking a transition from a crystalline solid state to a micellar solution. chemrxiv.orgiupac.org For this compound in hydrocarbon systems, a similar transition point can be considered where the soap's solubility increases dramatically, leading to the formation of micellar aggregates and subsequent gelation. iupac.org The phase diagram of such a system maps out the regions of stability for the different phases (e.g., crystalline solid, jelly, sol) as a function of temperature and composition. dtic.milchemrxiv.org
Table 2: Characteristics of Phases in this compound-Hydrocarbon Systems
| Phase | General Description | Typical Properties |
|---|---|---|
| Dry Soap | The initial state of the this compound before dispersion. | Can be crystalline or amorphous. The amorphous form is more reactive with hydrocarbons. dtic.mil |
| Jelly | A true, elastic, and often clear gel. | Formed by the swelling and dispersion of the soap in the hydrocarbon. It is the desired state for many thickening applications. dtic.mil |
| Sol | A more fluid, solution-like state. | Can be formed from the jelly phase by changes in temperature or concentration, representing a less structured system. dtic.mil |
| Crystalline Precipitate | Solid soap that has separated from the solution. | Can occur under certain temperature and concentration conditions, indicating instability of the dispersed phases. chemrxiv.org |
Electrokinetic Properties and Zeta Potential of this compound Dispersions
The stability and behavior of colloidal dispersions are significantly influenced by the electrokinetic properties of the particles within the system, with the zeta potential being a key indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion.
Dispersions of aluminum-containing compounds, such as aluminum oxide, have been studied to understand their electrokinetic behavior. For instance, the zeta potential of aluminum oxide (Al2O3) nanoparticles has been shown to vary with the pH of the solution. researchgate.net In NaCl solutions, the isoelectric point (IEP), the pH at which the zeta potential is zero, for synthesized aluminum oxide can differ from commercial γ-oxide, potentially due to different degrees of surface hydration. researchgate.net For one synthesized aluminum oxide sample, the IEP was found to be around pH 8.5. scielo.org.mx Below the IEP, the surface charge is positive, while above it, the charge is negative. researchgate.netscielo.org.mx Generally, zeta potential values more significant than ±30 mV indicate a stable colloidal dispersion due to sufficient mutual repulsion. researchgate.net
In the context of this compound, the laurate anion can adsorb onto or interact with aluminum-containing surfaces. For example, laurate anions can be intercalated into layered double hydroxides (LDHs) containing aluminum, such as Mg-Al LDH. researchgate.net This modification can alter the surface properties, including inducing hydrophobicity. hereon.de The formation of this compound on an aluminum surface, often after a surface treatment to create a rough or porous structure, results in a hydrophobic surface due to the orientation of the hydrophobic tails of the laurate molecules. mdpi.com
While direct measurements of the zeta potential of this compound dispersions are not extensively detailed in the provided search results, the behavior of similar systems provides insights. For instance, in studies of clay dispersions in hydrolyzed aluminum salt solutions, the zeta potential of the clay particles is determined by the concentration of polynuclear hydroxy-aluminum ions that adsorb onto the aqueous interfaces. rsc.org This suggests that the zeta potential of this compound dispersions would be highly dependent on the pH, the concentration of aluminum and laurate ions, and the specific nature of the aluminum-laurate complexes formed in solution.
The stability of other nanoparticle systems has been shown to be influenced by surfactants like sodium laurate. In a study on Fe3O4 nanoparticles, the addition of sodium laurate as a surfactant resulted in a stable solution with a maximum zeta potential of -52.74 mV, indicating good modification of the nanoparticles. mdpi.com This demonstrates the role of laurate anions in stabilizing dispersions.
Table 1: Zeta Potential of Related Systems
| System | Conditions | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Al2O3 nanoparticles | pH ~6 | ~ -15 | researchgate.net |
| Al2O3 nanoparticles | - | -12 to -18 | researchgate.net |
| γ-Al2O3 | IEP | 0 (at pH 8.5) | scielo.org.mx |
| Fe3O4 with Sodium Laurate | - | -52.74 | mdpi.com |
| Fe3O4 with Sodium Oleate and Sodium Laurate | - | -43.45 | mdpi.com |
Self-Assembly of this compound Molecules at Interfaces and in Bulk
The self-assembly of amphiphilic molecules like this compound is a spontaneous process driven by the minimization of free energy, leading to the formation of organized structures both at interfaces and in the bulk solution. This compound, being an aluminum soap, exhibits complex colloidal behavior, forming gels and sols in non-aqueous solvents like hydrocarbons. scispace.com
The assembly of long-chain fatty acids and their salts on surfaces, particularly on aluminum and its oxides, is a well-documented phenomenon. Long-chain alkanoic acids can form close-packed, oriented monolayers on oxidized alumina (B75360) surfaces. ncsu.edu This process is driven by the interaction between the carboxylic acid head group and the hydroxylated alumina surface.
In the case of this compound, self-assembly on an aluminum surface is often preceded by a surface treatment, such as chemical etching, to create a rough microstructure. mdpi.com Subsequent immersion in a lauric acid solution leads to the formation of this compound on the surface. mdpi.comresearchgate.net The hydrophobic laurate tails orient away from the surface, leading to a significant decrease in surface free energy and resulting in a superhydrophobic surface. mdpi.comresearchgate.net This self-assembly can be considered a key mechanism for rendering aluminum surfaces hydrophobic. ncsu.edu
The interaction is not limited to pure aluminum surfaces. Layered double hydroxides (LDHs) containing aluminum can also be modified by the intercalation of laurate anions, leading to superhydrophobic properties. hereon.de This process involves an anion-exchange reaction where the laurate ions arrange themselves within the interlayer space of the LDH structure. hereon.de The driving force for this assembly is the interaction between the charged layers of the LDH and the anionic head of the laurate, along with hydrophobic interactions between the alkyl chains. ncsu.edu
The formation of these self-assembled layers can be influenced by various factors, including the chain length of the fatty acid, with longer chains promoting more ordered and tightly packed monolayers. ncsu.edu
In bulk solutions, particularly in non-polar solvents, aluminum soaps like this compound can form complex structures through self-assembly. These soaps can form gels, jellies, and sols depending on the concentration and temperature. scispace.com The structure of aluminum soaps is often polymeric, with aluminum and oxygen atoms forming the backbone. cdnsciencepub.com
Aluminum trilaurate, specifically, has been shown to exist as large micelles in solution. cdnsciencepub.com The size of these micelles decreases with dilution or an increase in temperature. cdnsciencepub.com Infrared spectroscopy studies have indicated that coordination of the carboxylate groups with aluminum is a key feature in the structure of both aluminum di- and tri-soaps. cdnsciencepub.com
Electron microscopy of lyophilized (freeze-dried) this compound sols has revealed a fine structure of films and fibers. scispace.com This indicates that even after removal of the solvent, the self-assembled nature of the this compound is preserved to some extent.
While the formation of well-defined, ordered multilayers of this compound in the same manner as some other amphiphiles is not explicitly detailed, the collapse of insoluble monolayers at interfaces can lead to the formation of stable bilayer and trilayer structures. ncsu.edu In the presence of multivalent cations like aluminum, the resulting soap films can be relatively brittle, which may favor a crumpling mechanism during collapse, leading to hydrophobic, macroscopic deposits. ncsu.edu
The ability of this compound to form these varied structures—from monolayers on surfaces to micelles and gels in bulk—highlights the versatile nature of its self-assembly behavior, driven by a combination of coordination chemistry, hydrogen bonding (in the case of di-soaps), and hydrophobic interactions. cdnsciencepub.com
Rheological Properties and Viscoelastic Phenomena of Aluminum Laurate
Viscosity of Aluminum Laurate Solutions and Gels
The viscosity of this compound solutions is a critical parameter that is influenced by several factors, including concentration and temperature. These solutions can also exhibit unusual, time-dependent viscosity changes.
The viscosity of this compound solutions is highly dependent on its concentration. Generally, as the concentration of this compound in a solvent increases, the viscosity of the solution also increases. This is due to the increased interactions between the this compound molecules, which can lead to the formation of aggregates and a more structured fluid. In the case of aluminum carboxylate systems, a significant increase in viscosity is observed with a rise in the solid content of the sol. mdpi.com
Temperature also plays a crucial role in determining the viscosity of this compound solutions. Typically, for most liquids, viscosity decreases as temperature increases. This is because the increased thermal energy leads to a reduction in intermolecular forces, allowing molecules to move more freely. This trend is also observed in high-viscosity aluminum sols, where an increase in temperature leads to a significant decrease in viscosity. mdpi.com The flow properties of dispersions of aluminum soaps in hydrocarbon oils have been shown to undergo substantial changes at temperatures characteristic of the specific soap. cdnsciencepub.com
Table 1: General Influence of Concentration and Temperature on the Viscosity of Aluminum Carboxylate Solutions
| Parameter | Effect on Viscosity | Rationale |
| Concentration | Increases with increasing concentration | Enhanced intermolecular interactions and potential for aggregate formation. |
| Temperature | Decreces with increasing temperature | Reduced intermolecular forces due to higher thermal energy. |
This table illustrates general trends observed in aluminum carboxylate systems, as specific quantitative data for this compound was not available in the reviewed literature.
Solutions of aluminum soaps, including this compound, can exhibit anomalous viscosity behaviors. One notable characteristic is the change in viscosity over time. When initially prepared, solutions of this compound in solvents like benzene (B151609) can be unstable, with their viscosity changing, but they tend to stabilize after a period, for instance, a week. acs.org This time-dependent change in viscosity suggests that the internal structure of the solution evolves over time, possibly due to the slow process of solute dissolution and the formation or rearrangement of molecular aggregates.
Shear-Dependent Rheological Behavior
The rheological behavior of this compound solutions is often non-Newtonian, meaning their viscosity is dependent on the applied shear rate. This includes phenomena such as shear thinning and, in some complex fluids, shear thickening. Furthermore, solutions of aluminum soaps can exhibit streaming birefringence under shear.
Shear thinning is a common characteristic of aluminum soap solutions. wikipedia.org This behavior, also known as pseudoplasticity, is observed when the viscosity of the fluid decreases as the shear rate increases. wikipedia.org In polymer systems and colloidal suspensions, shear thinning is often attributed to the alignment of molecules or the breakdown of particle aggregates under shear, which reduces the resistance to flow. wikipedia.org For aluminum soap-hydrocarbon gels, a network structure with weak binding forces is thought to be responsible for their high viscosity at low shearing stresses. researchgate.net As the shear rate increases, this network can be disrupted, leading to a decrease in viscosity. researchgate.net
While shear thinning is more commonly reported for aluminum soap systems, shear thickening is a phenomenon where the viscosity of a fluid increases with an increasing shear rate. This behavior is less common but can occur in concentrated suspensions where the applied shear forces particles into a more disordered and hydrodynamically resistant arrangement.
Solutions of aluminum soaps, including this compound, have been observed to exhibit streaming birefringence. acs.org Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. In streaming birefringence, this property is induced by the flow of a fluid. The alignment of anisotropic molecules or particles under shear causes the fluid to become optically anisotropic. Studies on commercial this compound in benzene have shown that these solutions become doubly refracting at rest, with the effect being more pronounced near the container walls. acs.org When subjected to shear, these solutions show marked streaming birefringence even at low shear rates. acs.org This phenomenon provides insights into the shape and orientation of the soap micelles in solution.
Gelling Properties and Gelation Mechanisms in Hydrocarbon Solvents
Aluminum soaps are well-known for their ability to form viscous gels in hydrocarbon solvents. nih.gov The mechanism behind this gelation has been a subject of scientific investigation.
For a long time, the gelling mechanism of aluminum soaps was thought to involve the formation of polymeric chains of aluminum atoms linked together, with the fatty acid chains extending outwards. nih.gov However, more recent research, utilizing high-resolution electron microscopy and rheology measurements, has proposed a different mechanism. nih.govresearchgate.net This newer model suggests that the gelling process begins with the formation of spherical, nano-sized micelles from the aluminum soap molecules. nih.govresearchgate.net These colloidal micelles then aggregate to form a network of highly fractal and jammed structures, which is responsible for the high viscosity and gel-like properties of the system. nih.govresearchgate.net This discovery of aluminum soap nanoparticles has opened up new possibilities for the application of these materials. nih.gov The gelation characteristics can be attributed to the self-assembly of these nano-micelles into a network that entraps the solvent molecules. nih.gov
Factors Influencing Gel Strength (e.g., Fatty Acid Chain Length)
The strength of gels formed by aluminum soaps, including this compound, is not an intrinsic constant but is influenced by several molecular factors, most notably the chain length of the constituent fatty acid. Research into aluminum complex thickeners has demonstrated a clear relationship between the carbon chain length of the fatty acid and the resulting properties of the gel. nlgi.org
Generally, the characteristics of metal soaps are affected by the chain length and saturation of the fatty acids involved. uakron.edu In a study analyzing various fatty acids for the formation of aluminum complex greases, it was observed that different chain lengths lead to variations in thickening ability. nlgi.org While a comprehensive study dedicated solely to the impact of fatty acid chain length on aluminum soap gel strength is not widely available in the literature, related research on other systems provides valuable parallels. nlgi.orgnih.gov For instance, in food science, studies on meat analogues have shown that shorter fatty acid chains, like lauric acid (C12), can lead to decreased hardness and chewiness compared to longer chains like stearic acid (C18). nih.gov This suggests that the van der Waals forces between longer, saturated alkyl chains contribute to a more rigid and robust network structure.
The solubility of the soap is also a critical factor, which is inversely related to the chain length; longer chains tend to produce less soluble soaps. uakron.edu This interplay between intermolecular forces and solubility dictates the final mechanical properties of the gel.
Table 1: Influence of Fatty Acid Chain Length on Gel Properties (Illustrative)
| Fatty Acid | Carbon Chain Length | Expected Impact on Gel Hardness | Rationale |
|---|---|---|---|
| Lauric Acid | C12 | Lower | Weaker van der Waals forces, potentially higher solubility. uakron.edunih.gov |
| Myristic Acid | C14 | Intermediate | Intermediate van der Waals forces and solubility. |
| Palmitic Acid | C16 | Higher | Stronger van der Waals forces, lower solubility. |
| Stearic Acid | C18 | Highest | Strongest van der Waals forces among saturated fatty acids, leading to a more rigid structure. uakron.edunih.gov |
This table is illustrative, based on general principles of fatty acid chemistry and findings from related systems.
Mechanisms of Intermolecular Cross-Linking in Gels
The formation of a stable gel by this compound in a solvent is contingent upon the establishment of a three-dimensional network. This network is created through intermolecular cross-linking, where this compound molecules or aggregates act as junction points.
In systems involving aluminum salts and polymers, the primary mechanism for cross-linking is the formation of coordination bonds. nih.gov The aluminum ion (Al³⁺) acts as a coordination center, linking polymer chains or, in the case of aluminum soaps, the carboxylate groups of the laurate molecules. nih.govresearchgate.net These aluminum-carboxylate interactions are fundamental to building the gel network.
The structure of the resulting network is not merely a random assembly. It is believed that aluminum soaps form polymer-like chains through the sharing of aluminum and oxygen atoms. These long, fibrous polymer chains then become entangled and cross-linked, immobilizing the solvent within the network and leading to gelation. The nature of these cross-links can be influenced by factors such as the presence of other ligands, pH, and temperature, which can affect the coordination chemistry of the aluminum ion. nih.govresearchgate.net For example, in related aluminum-polymer gel systems, the gelation rate and final gel strength are highly dependent on pH, which alters the availability of sites for cross-linking. nih.gov
Elasticity and Viscoelastic Response of this compound Systems
Systems gelled with this compound exhibit viscoelastic behavior, meaning they possess both viscous (fluid-like) and elastic (solid-like) properties. When a small stress is applied, the gel may deform elastically and return to its original state upon removal of the stress. However, under continuous or high stress, it will flow, which is characteristic of its viscous component.
The viscoelastic nature of these gels is typically characterized using oscillatory rheology. In such tests, a small, oscillating strain or stress is applied to the sample, and the material's response is measured. The results are often expressed in terms of the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. A higher G' indicates a more solid-like, structured material.
Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat during deformation.
For a true gel, the storage modulus is typically greater than the loss modulus (G' > G''), and both moduli are often relatively independent of the oscillation frequency over a certain range. researchgate.net This indicates a stable, cross-linked network structure. Studies on similar aluminum-crosslinked polymer gels have shown that they can form strong gels with high storage moduli, confirming the formation of a robust elastic network. nih.gov The specific values of G' and G'' for an this compound system would depend on its concentration, the solvent used, and the temperature.
Correlation of Rheological Behavior with Molecular and Colloidal Structure
The macroscopic rheological properties of this compound gels are a direct consequence of their underlying molecular and colloidal structure. researchgate.netunina.it The sensitivity of rheological measurements makes them a powerful tool for probing the microstructure of these complex fluids. unina.it
The key correlations are as follows:
Gel Strength and Network Density: The magnitude of the storage modulus (G') is directly related to the density of effective cross-links in the gel network. A higher concentration of this compound or conditions that promote more effective cross-linking will lead to a denser network of fibrous soap crystallites, resulting in a mechanically stronger gel with a higher G'.
Viscoelasticity and Junction Zones: The viscoelastic response is governed by the nature of the cross-links (junction zones). The coordination bonds between aluminum and the laurate carboxyl groups create these junctions. The strength and lifetime of these bonds dictate how the material responds to stress. If the bonds are strong and long-lived, the gel behaves more elastically. If they can break and reform under stress, this allows for energy dissipation and flow, contributing to the viscous component.
Shear Thinning and Structural Alignment: Like many gels, this compound systems are expected to exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. acs.org This phenomenon is attributed to the alignment of the fibrous soap micelles or polymer-like chains in the direction of flow. This alignment reduces the resistance to flow, hence lowering the viscosity. Once the shear is removed, the structure can often slowly recover, a property known as thixotropy.
Table 2: Relationship Between Structure and Rheology
| Rheological Parameter | Corresponding Structural Feature |
|---|---|
| High Storage Modulus (G') | Dense, well-formed 3D network of cross-linked fibers. researchgate.net |
| G' > G'' | Stable gel structure with dominant elastic properties. researchgate.net |
| Shear-Thinning Viscosity | Alignment of fibrous micelles/polymer chains under shear. acs.org |
Interfacial Phenomena and Emulsification Mechanisms Involving Aluminum Laurate
Adsorption and Film Formation of Aluminum Laurate at Liquid-Liquid Interfaces
The efficacy of this compound as an emulsifier begins with its adsorption at the liquid-liquid (typically oil-water) interface. The lipophilic laurate hydrocarbon chains penetrate the oil phase, while the more polar aluminum carboxylate portion orients towards the water phase. This adsorption reduces the interfacial free energy, making it easier to create the large interfacial area characteristic of an emulsion.
Unlike simple, soluble surfactants that may form a mobile monolayer, aluminum soaps like this compound are known to form more complex, structured interfacial films. Early research suggested that aluminum soaps create polymeric chains, with aluminum-oxygen octahedra forming a backbone and the fatty acid chains extending outwards. royalsocietypublishing.org This structure implies the formation of a cohesive, potentially rigid film at the interface. Studies on the adsorption of metallic soaps on solid surfaces indicate that factors such as pH significantly influence adsorption density, with maximum adsorption occurring near the zero point charge of the surface. scispace.com While this pertains to a solid-liquid interface, it highlights the sensitivity of the soap's adsorptive behavior to the chemical environment. The adsorption process is considered largely irreversible for similar systems like asphaltenes, leading to the formation of stable, viscoelastic films that resist disruption. researchgate.netacs.org
Water-in-Oil Emulsion Formation and Stability Studies
This compound is a lipophilic emulsifier, making it highly suitable for the formation of stable water-in-oil (W/O) emulsions. researchgate.net In these systems, water droplets are dispersed within a continuous oil phase. The stability of such emulsions is critical and is influenced by factors including emulsifier concentration, phase volume ratio, and the energy input during emulsification.
The stability of W/O emulsions often relies on creating a system where the dispersed water droplets are small and well-protected against coalescence. acs.org The droplet size itself is a critical parameter; smaller droplets can lead to a larger interfacial area and higher interfacial energy, which may promote coalescence if the interface is not sufficiently stabilized. researchgate.net However, for systems stabilized by this compound, the formation of a robust interfacial film and a viscous continuous phase can effectively stabilize even finely dispersed droplets. nih.gov
While specific stability data for this compound is scarce in scientific literature, studies on similar W/O systems provide insight. The stability can be assessed by monitoring changes in droplet size distribution over time under various storage conditions.
| Emulsifier System | Oil Phase | Water Content (% w/w) | Mean Droplet Diameter (d₃₂) | Observation Period | Reference |
|---|---|---|---|---|---|
| Polyphenol Crystals | Soybean Oil | 15% | ~10-20 µm | >90 days | acs.org |
| Asphaltenes | Crude Oil | Variable | Variable | Long-term stability due to rigid films | researchgate.net |
| Polymeric Stabilizers | Corn Oil | 20% | <5 µm | Stable against creaming | researchgate.net |
Phase Inversion Processes in Emulsification Systems with this compound
Phase inversion is a phenomenon where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa. aidic.it This process can be induced by altering formulation variables such as temperature, composition (e.g., water-to-oil ratio), or electrolyte concentration. aidic.itgreengredients.it The inversion often occurs when the affinity of the emulsifier for the oil and water phases is balanced.
One common method to induce this change is the Phase Inversion Temperature (PIT) method, typically used with non-ionic ethoxylated surfactants. greengredients.itgoogle.com As temperature increases, these surfactants become less hydrophilic, favoring the formation of a W/O emulsion. nih.govmdpi.com Although this compound is an ionic metal soap, its solubility and aggregation behavior are also sensitive to temperature and formulation changes, suggesting that phase inversion is a relevant concept.
For an emulsifier like this compound, a change in the system's conditions could alter its effective hydrophilic-lipophilic balance (HLB). For instance, increasing the volume fraction of the water phase during emulsification can lead to a "catastrophic" inversion from W/O to O/W. Conversely, starting with an O/W emulsion stabilized by a more hydrophilic soap (like sodium laurate) could potentially be inverted to a W/O emulsion by adding a salt containing Al³⁺ ions, which would form the more lipophilic this compound in situ. stackexchange.com Emulsification via phase inversion can be a highly effective method for producing emulsions with very fine droplet sizes and excellent stability. aidic.it
Influence of this compound on Surface Wettability
The wettability of a solid surface by a liquid is governed by the interfacial tensions between the solid, liquid, and vapor phases, and is commonly quantified by the contact angle. This compound, through its constituent lauric acid, can significantly alter the surface properties of materials, particularly metals like aluminum.
Untreated aluminum surfaces are typically hydrophilic due to a native oxide layer, exhibiting relatively low contact angles with water (e.g., ~70-80°). researchgate.netnih.gov However, when such a surface is treated with lauric acid, the carboxylate head groups can chemisorb or react with the aluminum oxide surface. This process anchors the molecules to the surface, leaving the long, nonpolar hydrocarbon tails oriented outwards. This new surface layer of oriented laurate molecules has a much lower surface energy, transforming the initially hydrophilic surface into a hydrophobic one. This modification results in a significant increase in the water contact angle, indicating reduced wettability by water. physchemres.org By reducing interfacial tension, metallic soaps can also improve the wetting and spreading of oils on surfaces. royalsocietypublishing.org
| Surface Treatment | Test Liquid | Contact Angle (θ) | Surface Character | Reference |
|---|---|---|---|---|
| Untreated Aluminum | Water | ~70-81° | Hydrophilic | researchgate.netresearchgate.net |
| Polished Aluminum | Water | ~78° | Hydrophilic | nih.gov |
| Modified with Lauric Acid (Dodecanoic Acid) | Water | >150° (Superhydrophobic) | Hydrophobic | physchemres.org |
| Modified with Stearic Acid | Water | ~154° | Hydrophobic | physchemres.org |
This ability to modify surface wettability is crucial in applications where controlling the interaction between a liquid formulation and a solid substrate is required.
Formation of Hydrophobic Films on Substrates
The creation of a hydrophobic film using this compound is predicated on the molecular orientation of the compound at a substrate's surface. This compound can be applied to a surface or, in some cases, formed in situ through the chemical reaction of a substrate with lauric acid. tandfonline.com
A key example is the treatment of aluminum surfaces. An aluminum substrate, which is typically hydrophilic due to a native oxide layer, can be rendered superhydrophobic by a process that involves the formation of this compound. tandfonline.com In one method, an aluminum surface is first etched to create a rough micro-nano structure. When this roughened surface is subsequently immersed in a lauric acid solution, the lauric acid reacts with the aluminum to form a layer of this compound. tandfonline.com
The this compound molecules arrange themselves with their long, non-polar hydrocarbon tails oriented away from the substrate surface. This self-assembly creates a new surface layer that is chemically and physically distinct from the underlying substrate. The exposed layer of hydrocarbon tails presents a low surface energy interface, which is inherently water-repellent. Research has demonstrated that this process can dramatically change the wettability of the surface, transforming it from hydrophilic to superhydrophobic. tandfonline.comresearchgate.net
This mechanism is not limited to in situ formation. Pre-synthesized this compound can also be deposited on substrates to form similar hydrophobic films, leveraging its properties as a metallic soap to create a durable, water-repellent coating.
Mechanisms Promoting Water Repellency
The primary mechanism by which an this compound film promotes water repellency is the creation of a low-energy surface. The surface energy of a solid determines how well a liquid wets it; high-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. The dense layer of non-polar, 12-carbon laurate tails exposed by the this compound film significantly lowers the surface energy of the substrate. mdpi.commdpi.com This non-polar surface has a weak attraction to polar water molecules, causing water to bead up rather than spread out, which is characterized by a high water contact angle.
The effectiveness of water repellency is significantly enhanced when the this compound film is formed on a rough or textured substrate. This phenomenon is described by the Cassie-Baxter model, which posits that a water droplet on a composite surface (composed of solid and trapped air) will exhibit a very high contact angle. tandfonline.comwikimedia.orgbiolinscientific.com The process of etching an aluminum surface before the formation of the this compound film creates microscopic pits and peaks. tandfonline.com The hydrophobic nature of the this compound coating prevents water from penetrating these structures, leading to the entrapment of air pockets beneath the water droplet. tandfonline.comsurfacesciencewestern.com
This composite interface, consisting of both the solid hydrophobic surface and the trapped air, minimizes the contact area between the water and the solid surface. The result is a dramatic increase in water repellency, often achieving a superhydrophobic state, defined as having a water contact angle greater than 150°. mdpi.comresearchgate.net Studies have shown that aluminum surfaces treated to form a rough this compound film can achieve water contact angles as high as 153° to 160°. tandfonline.comresearchgate.net
| Substrate Condition | Typical Water Contact Angle (WCA) | Wettability Classification | Primary Reference |
|---|---|---|---|
| Untreated/Polished Aluminum | ~70° - 83° | Hydrophilic | nih.govnih.gov |
| Aluminum with Micro-Nano Roughness and this compound Film | > 150° | Superhydrophobic | tandfonline.comresearchgate.net |
Advanced Applications and Materials Science Integration of Aluminum Laurate
Utilization as a Nucleating Agent in Polymer Composites
In the realm of polymer science, controlling the crystallization process is crucial for tailoring the final properties of the material. Aluminum laurate has demonstrated utility as a nucleating agent, a substance that accelerates the crystallization process by providing sites for crystals to form and grow.
This compound, often in combination with other compounds, significantly influences the crystallization behavior of polymers like isotactic polypropylene (B1209903) (iPP). mdpi.comnih.gov When used as a component in a compound nucleating agent, it can increase the crystallization temperature, speed up the crystallization rate, and refine the crystal structure. mdpi.com For instance, in iPP composites, the presence of a nucleating system containing a laurate component can lead to a greater number of nuclei, which in turn results in smaller grain sizes compared to the neat polymer. mdpi.com This modification of the crystal morphology from large, distinct spherulites to smaller, more numerous ones can enhance the mechanical and optical properties of the polypropylene. mdpi.com
The crystallization behavior of polymers is influenced by factors such as temperature, cooling rate, and pressure. mdpi.com The addition of nucleating agents like those containing this compound can alter how these factors affect the final crystalline structure. mdpi.com For polymers such as low-density polyethylene (B3416737) (LDPE), the branched-chain structure already influences crystallization kinetics, and the introduction of a nucleating agent can further modify the process by affecting nucleation density. mdpi.com
Table 1: Effect of Laurate-Containing Nucleating Agent on Isotactic Polypropylene (iPP) Properties
| Property | Neat iPP | iPP with Laurate-Containing Nucleating Agent | Reference |
|---|---|---|---|
| Crystallization Temperature (Tc,p) | Lower | Significantly Improved | mdpi.com |
| Crystal Morphology | Large spherulites with clear boundaries | Significantly reduced grain size, increased number of nuclei | mdpi.com |
| Crystallization Rate | Slower | Faster | mdpi.com |
The performance of this compound as a nucleating agent is often enhanced through synergistic effects with other additives. In many commercial nucleating agents for polypropylene, such as NA-21, an aluminum phosphate (B84403) derivative acts as the main component, while a metal salt of a fatty acid, like lithium laurate, serves as a crucial ligand. mdpi.comnih.gov Research has shown that the aluminum phosphate compound or the laurate salt alone does not significantly improve the crystallization or optical performance of iPP. mdpi.com However, when combined, they exhibit a powerful synergistic effect. mdpi.com
This synergy is believed to stem from the improved dispersion of the nucleating agent within the polymer matrix and the specific interactions at the molecular level that facilitate crystal formation. mdpi.com For example, modifying the polarity of an aluminum phosphate nucleating agent by incorporating a lauroyloxy group can lead to more uniform dispersion in the iPP matrix, resulting in significantly improved optical properties like reduced haze. mdpi.com The combination of different additives can lead to a balance of properties, such as enhancing flame retardancy without compromising mechanical strength. senloschem.comresearchgate.netmdpi.com
Role in Surface Modification Technologies
This compound plays a significant role in surface modification, where it is used to impart specific properties like corrosion resistance and superhydrophobicity to various substrates.
Aluminum and its alloys are prone to corrosion in certain environments. mdpi.com Protective films can be formed on these metal surfaces to mitigate corrosion. researchgate.netresearchgate.net Organic compounds, including fatty acids and their salts, can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. nanobioletters.compeacta.org
Lauric acid films can be prepared on aluminum alloy surfaces, for instance, through electrodeposition. researchgate.net These films increase the impedance of the surface by orders of magnitude and significantly lower the corrosion current density, indicating enhanced corrosion resistance. researchgate.net The protective mechanism involves the carboxyl group of the lauric acid reacting with the aluminum surface, forming a dense, organic film that acts as a barrier to corrosive ions. researchgate.net This barrier effectively prevents direct contact between the corrosive medium and the metal substrate. mdpi.com
Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles greater than 150°, are of great interest for applications such as self-cleaning and anti-icing. mdpi.comtandfonline.com The fabrication of such surfaces typically requires both a specific surface roughness (at the micro/nano-scale) and low surface energy chemistry. tandfonline.comdaneshyari.com
This compound is instrumental in achieving the low surface energy component. A common method involves a two-step process: first, the aluminum surface is roughened, often by chemical etching with a solution like potassium hydroxide (B78521). tandfonline.com Second, the roughened surface is functionalized by immersing it in a solution containing lauric acid. tandfonline.com The aluminum ions released during etching react with the laurate ions to form this compound. tandfonline.com This compound, with its long hydrocarbon tails, creates a hydrophobic layer on the rough surface structure. tandfonline.com The combination of the etched micro/nano-scale pits and the hydrophobic this compound layer traps air, leading to a composite interface that results in superhydrophobicity. tandfonline.com
Table 2: Water Contact Angle of Modified Aluminum Surfaces
| Surface Treatment | Water Contact Angle (WCA) | Reference |
|---|---|---|
| Original Aluminum Surface | Hydrophilic | tandfonline.com |
| Etched and Modified with Lauric Acid | >150° (Superhydrophobic) | tandfonline.com |
Integration into Potentiometric Sensing Systems for Ion Detection
Potentiometric sensors are electrochemical devices that measure the potential difference between two electrodes to determine the concentration of a specific ion in a solution. This compound has been investigated as a key component in the development of sensors for detecting aluminum ions (Al³⁺). tandfonline.com
A potentiometric flow system for aluminum detection has been developed using a sparingly soluble mixture of this compound and lauric acid as the responsive element. tandfonline.com In this system, a spinning pellet of the this compound/lauric acid mixture is exposed to a solution containing aluminum ions. The interaction between the solution and the pellet results in a change in the pH of the stream, which is then measured by a glass electrode. tandfonline.com The measured potential is proportional to the logarithm of the aluminum ion concentration in the sample. tandfonline.com
This type of sensor was found to be effective for aluminum concentrations in the range of 10⁻⁵ to 10⁻¹ M, with response times under two minutes. tandfonline.com While interference from other ions like zinc and silver was noted as significant, the system demonstrates the feasibility of using this compound as the active sensing material in an ion-selective electrode for aluminum. tandfonline.com The development of such sensors is important for various analytical applications where monitoring aluminum ion levels is necessary. nih.govresearchgate.netmdpi.com
Intercalation Chemistry in Layered Double Hydroxides (LDHs)
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their general formula is represented as [MII1-xMIIIx(OH)2]x+(An-)x/n·yH2O, where MII and MIII are divalent and trivalent metal cations, respectively, and An- is an exchangeable interlayer anion. This structure allows for the intercalation of various guest anions, including long-chain carboxylates like laurate, between the positively charged brucite-like layers. The integration of laurate anions into the LDH structure significantly modifies its properties, opening avenues for advanced applications in materials science.
Synthesis and Characterization of Laurate-Intercalated LDHs
The synthesis of laurate-intercalated LDHs is primarily achieved through methods such as coprecipitation and ion exchange.
The coprecipitation method is a widely used technique where a solution containing the desired metal cations (e.g., Mg2+ and Al3+ or Ni2+ and Cr3+) is mixed with a solution of sodium laurate under controlled pH. researchgate.netmdpi.com This process leads to the simultaneous precipitation of the hydroxide layers and the intercalation of laurate anions to balance the positive charge of the layers. researchgate.net Key parameters that influence the purity and crystallinity of the final product include the molar ratio of the divalent to trivalent metals, the aluminum-to-laurate molar ratio, temperature, and pH. researchgate.net For instance, a pure Mg-Al LDH intercalated with laurate (LDH-C12) was successfully synthesized using a Mg:Al molar ratio of 2:1 and an Al:laurate molar ratio of 1:1 at a constant pH of 9. researchgate.net
The ion-exchange method involves preparing a precursor LDH with a simple, easily exchangeable anion like nitrate (B79036) (NO3-) and then exposing it to a solution containing laurate anions. nih.gov This allows the laurate anions to replace the nitrate anions in the interlayer space. This method is particularly useful for creating LDH films on substrates. nih.gov
Characterization of the resulting laurate-intercalated LDHs is crucial to confirm successful intercalation and to understand the material's structure.
X-ray Diffraction (XRD) is the primary technique used to determine the interlayer spacing (basal spacing or d-spacing) of the LDH. The intercalation of the long-chain laurate anion significantly increases the basal spacing compared to LDHs with smaller inorganic anions. For example, Mg-Al LDH intercalated with laurate has shown a basal spacing of 2.41 nm. researchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence of laurate anions in the interlayer by identifying the characteristic vibrational bands of the carboxylate groups and the long alkyl chains. researchgate.net
Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability of the intercalated LDH and to determine the amount of intercalated laurate.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology of the LDH particles, which often appear as plate-like, irregularly shaped crystals. researchgate.netnih.gov
Below is an interactive data table summarizing synthesis parameters and resulting basal spacing for different laurate-intercalated LDHs.
| LDH Composition | Synthesis Method | MII:MIII Ratio | Key Synthesis Parameters | Basal Spacing (d-spacing) | Reference |
| Mg-Al-Laurate | Coprecipitation | 2:1 | pH 9, 75°C hydrothermal treatment | 2.41 nm | researchgate.net |
| Ni-Cr-Laurate | Coprecipitation | 2:1 | pH 7-8, 60°C | Not specified | mdpi.com |
| Zn-Al-Laurate | Ion Exchange | Not specified | Reaction with sodium laurate solution | Not specified | nih.gov |
Impact on LDH Properties and Applications
The intercalation of laurate anions into the LDH galleries profoundly alters the material's physicochemical properties, leading to a range of specialized applications.
Modification of Properties:
Increased Interlayer Spacing: The most direct impact is the significant expansion of the interlayer gallery. The long alkyl chain of the laurate anion forces the brucite-like layers apart, creating a larger interlayer space. mdpi.com
Enhanced Hydrophobicity: The incorporation of the hydrophobic laurate chains transforms the typically hydrophilic nature of LDHs to being hydrophobic. mdpi.com This change is critical for applications where compatibility with non-polar media or water repellency is desired. researchgate.netrsc.org
Modified Thermal Stability: The presence of organic laurate anions affects the thermal decomposition behavior of the LDH. Studies have shown that laurate-intercalated LDHs undergo phase transitions at specific temperatures, with the d-spacing changing as the temperature increases. researchgate.net This property is relevant for applications involving thermal processing, such as in polymer composites. osti.govmdpi.com
Resulting Applications:
The unique properties of laurate-intercalated LDHs make them suitable for several advanced applications:
Corrosion Protection: The hydrophobic nature of laurate-LDHs, combined with the anion-exchange capability of the LDH structure, provides effective corrosion resistance. researchgate.net When applied as a coating on a metal surface, the laurate-LDH film acts as a physical barrier, repelling water. Furthermore, the LDH can trap corrosive anions like chloride from the environment and release the inhibitive laurate anions in a self-healing mechanism. researchgate.netnih.gov
Photocatalysis: Laurate intercalation can enhance the photocatalytic activity of LDHs. The expanded interlayer space allows for better adsorption of organic pollutants, such as methylene (B1212753) orange, bringing them into closer contact with the catalytically active sites on the LDH layers. mdpi.com The laurate itself can act as a partitioning phase, concentrating the pollutants within the interlayer space and thereby boosting the degradation efficiency under UV light. mdpi.com
Polymer Additives: The hydrophobic surface of laurate-intercalated LDHs improves their compatibility and dispersion within polymer matrices. This makes them effective as additives, for example, as thermal stabilizers in polymers like PVC. osti.govmdpi.com They can also serve as flame retardants by releasing water and forming insulating metal oxide layers upon decomposition. mdpi.com
Drug and Molecule Delivery: The ability to host guest molecules makes LDHs interesting for controlled release applications. While much research focuses on anionic drugs, strategies are being developed to use surfactant-intercalated LDHs, like those with laurate, to carry hydrophobic molecules. mdpi.commdpi.com
Below is an interactive data table summarizing the impact of laurate intercalation on LDH properties and the corresponding applications.
| Property Change | Description | Resulting Applications | Reference |
| Increased Hydrophobicity | The aliphatic tails of laurate create a non-polar, water-repellent interlayer environment. | Corrosion protection coatings, Polymer nanocomposites | researchgate.netrsc.org |
| Expanded Interlayer Spacing | The bulky laurate anion increases the distance between the hydroxide layers. | Enhanced photocatalysis (adsorption of pollutants), Carriers for other molecules | mdpi.com |
| Anion Exchange Capability | Laurate anions can be released in exchange for aggressive anions (e.g., Cl-). | Active corrosion inhibition (self-healing coatings) | researchgate.netnih.gov |
| Modified Thermal Behavior | The organic intercalant alters the decomposition temperature and process of the LDH. | Thermal stabilizers and flame retardants in polymers | researchgate.netmdpi.commdpi.com |
Degradation Pathways and Stability of Aluminum Laurate
Hydrolytic Degradation Mechanisms of Aluminum Laurate
Hydrolysis stands as a primary degradation pathway for this compound, particularly given that even minute amounts of water can initiate the process. cdnsciencepub.com The reaction between aluminum, a weak base, and lauric acid, a weak acid, results in a salt susceptible to breakdown by water. researchgate.net
The hydrolysis of aluminum trilaurate, the neutral soap, does not typically lead to a complete reversal to aluminum hydroxide (B78521) and lauric acid in a single step. Instead, it proceeds through the formation of intermediate "basic" aluminum soaps. When aluminum trilaurate is hydrolyzed, it can form aluminum hydroxy dilaurate, which is considered a disoap. cdnsciencepub.com This process involves the replacement of a laurate group with a hydroxyl group.
Further hydrolysis can lead to the formation of aluminum dihydroxy monolaurate. cdnsciencepub.com Concurrently, this process liberates free lauric acid into the matrix. cdnsciencepub.com It has been observed that precipitates formed during the common aqueous metathetic synthesis of aluminum soaps consist mainly of aluminum hydroxy disoap, along with smaller quantities of aluminum dihydroxy monosoap, free fatty acid, and aluminum hydroxide. cdnsciencepub.com Infrared spectroscopy studies confirm that hydrolysis of the trisoap leads to the formation of the disoap, indicated by the appearance of an Al-O-Al band. cdnsciencepub.com
The rate of hydrolysis is critically dependent on both the availability of water and the pH of the environment. The presence of water is a prerequisite for the degradation to occur; for instance, it is noted that one part of water can react with approximately 36 parts by weight of aluminum trilaurate. cdnsciencepub.com
The pH of the surrounding medium is a driving force in the hydrolysis of aluminum salts. mdpi.com Aluminum and its passive oxide layer are generally stable within a pH range of approximately 4.0 to 8.5. researchgate.net In more acidic (pH < 4.0) or alkaline (pH > 9.0) conditions, the protective oxide layer can dissolve, exposing the aluminum to further chemical attack and degradation. researchgate.netrsc.org
The speciation of aluminum in aqueous solutions is highly pH-dependent. At low pH values (around 4.0), monomeric and dimeric aluminum species are predominant. nih.gov As the pH increases towards 5.0, these species polymerize into larger, more complex polynuclear hydroxo-Al complexes. mdpi.comnih.govresearchgate.net This polymerization process continues until the precipitation of amorphous aluminum hydroxide occurs at near-neutral pH. researchgate.net This behavior indicates that the hydrolysis rate of this compound will be significantly accelerated in strongly acidic or alkaline environments, leading to the breakdown of the soap structure.
| pH Range | Predominant Aluminum Species/Behavior | Stability of Aluminum Compounds |
|---|---|---|
| < 4.0 | Monomeric ([Al(H₂O)₆]³⁺) and Dimeric ([Al₂(OH)₂(H₂O)₈]⁴⁺) species. mdpi.comnih.gov | Susceptible to dissolution and degradation. researchgate.net |
| 4.0 - 5.0 | Formation and growth of small to median polymeric species (e.g., Al₃-Al₁₀). nih.gov | Generally stable, but hydrolysis and polymerization processes are active. researchgate.netnih.gov |
| 5.0 - 7.0 | Formation of large polymeric species (e.g., Al₁₃) and agglomeration. researchgate.net | Transition zone; potential for precipitation of hydroxides. researchgate.net |
| > 8.5 | Formation of aluminate ions [Al(OH)₄]⁻. | Susceptible to dissolution and degradation. researchgate.net |
Oxidative Degradation Processes Affecting this compound
This compound can undergo oxidative degradation, a process influenced by factors such as the presence of transition metals, oxygen, and exposure to heat or light. nih.govcapes.gov.br The laurate moiety itself can be a target for oxidation. Studies on related systems, such as polysorbates containing laurate esters, show that oxidation is a significant degradation pathway. researchgate.netresearchgate.net The presence of metal ions, such as iron, can accelerate these oxidative processes. nih.gov While not directly studied for this compound, research on cobalt laurate has shown it acts as a pro-degradant in polyethylene (B3416737), accelerating photo-oxidative degradation upon exposure to UV-B light, leading to the formation of carbonyl species. capes.gov.br This suggests that the metallic component of the soap can play a role in mediating oxidative reactions.
Thermal Decomposition Profiles and Behavior
When subjected to elevated temperatures, this compound undergoes thermal decomposition. Experimental observations indicate that the material begins to decompose at 250°C without melting. sci-hub.st Upon further heating to 270°C, it softens and transforms into a brown, transparent mass. sci-hub.st
The general pathway for the thermal decomposition of related aluminum carboxylates, such as aluminum lactate (B86563), involves the decomposition of the organic skeleton and subsequent combustion of the resulting products. researchgate.net This process ultimately yields various forms of alumina (B75360) (aluminum oxide). The decomposition of aluminum nitrate (B79036) nonahydrate, for instance, proceeds through several intermediate stages before forming pure alumina at high temperatures. google.com Similarly, the thermal decomposition of aluminum chloride hexahydrate is a multi-step process that results in amorphous alumina, which then crystallizes into different polymorphs (γ-, θ-, α-alumina) as the temperature increases to 1100°C. d-nb.info It is expected that this compound follows a similar decomposition profile, breaking down to form aluminum oxides and volatile organic compounds derived from the lauric acid chains.
| Compound | Decomposition Temperature (°C) | Observations/Products |
|---|---|---|
| This compound | 250°C | Begins to decompose without melting. sci-hub.st |
| This compound | 270°C | Softens to a brown transparent mass. sci-hub.st |
| Aluminum Lactate | 300-400°C | Exothermic peaks associated with decomposition of organic skeleton and combustion. researchgate.net |
| Aluminum Chloride Hexahydrate | > 780°C | Transforms to γ-Al₂O₃. d-nb.info |
| Aluminum Chloride Hexahydrate | > 1100°C | Transforms to α-Al₂O₃. d-nb.info |
Stability in Different Chemical Environments and Matrices
The stability of this compound is highly dependent on the chemical nature of its environment. It is generally insoluble in common organic solvents at room temperature. sci-hub.st However, it can be dissolved by certain mixed solvents, such as methanol-benzene, or in solvents like butyl cellosolve at its boiling point. sci-hub.st The compound reacts with strong oxidizing agents and acids. americanelements.com
This compound's resistance to environmental factors is a key aspect of its utility in certain applications. For example, coatings made with lauric acid on aluminum substrates can create superhydrophobic surfaces with excellent water-repellent properties and good environmental stability. mdpi.comresearchgate.net However, the underlying aluminum chemistry dictates its vulnerability. Aluminum oxide films, which can form on related materials, are known to degrade via hydrolysis under harsh hygrothermal conditions (high temperature and humidity). rsc.org This degradation leads to the formation of aluminum hydroxide and compromises the material's integrity. rsc.org Therefore, while this compound can impart resistance to water, prolonged exposure to harsh environmental conditions, especially at extreme pH values or high humidity and temperature, can lead to its degradation.
Long-Term Stability in Coating and Composite Applications
The long-term stability of this compound in coatings and composite materials is a multifactorial issue, influenced by the formulation of the material, the nature of the substrate, and the in-service environmental conditions. Research has shown that the incorporation of this compound can enhance the properties of coatings and composites, but its long-term efficacy is linked to its resistance to degradation.
In the context of coatings, particularly those designed for corrosion protection, this compound is often used to impart hydrophobicity. Superhydrophobic coatings created with sodium laurate on aluminum substrates have demonstrated significant potential in slowing down the infiltration of water and corrosive ions. acs.org The long-term stability of such coatings is related to the durability of the superhydrophobic layer. However, in some cases, coatings have shown limited long-term stability, with pitting corrosion observed after extended exposure to corrosive environments like 3.5% NaCl solution. mdpi.com The degradation of the coating can lead to a loss of its protective properties. semanticscholar.org
The thermal stability of polymers can be influenced by the addition of metallic compounds. While some fillers can enhance thermal stability, others may lead to a decrease. frontiersin.orgrsc.org The interaction between the polymer and the this compound at high temperatures can dictate the degradation pathway of the composite material. wikipedia.org
Below is a data table summarizing findings on the stability of related systems, which can provide insights into the performance of this compound in similar applications.
| Material System | Test Condition | Observation | Reference |
| Superhydrophobic film (modified with sodium laurate) on aluminum | Immersion in 3.5 wt % NaCl solution | Showed good corrosion resistance and long-term stability. | acs.org |
| CaAl-LDH coating on aluminum alloy | Exposure to 3.5% NaCl solution for 120 hours | Showed improved corrosion resistance but with limited long-term stability, as pitting corrosion was observed. | mdpi.com |
| Polystyrene/Polydimethylsiloxane (PS/PDMS) superhydrophobic coating on aluminum alloy | Immersion in neutral and alkaline (pH > 10) solution for one hour | The sliding angle increased to more than 10°, indicating a loss of superhydrophobicity. | semanticscholar.org |
| Polystyrene/Polydimethylsiloxane (PS/PDMS) superhydrophobic coating on aluminum alloy | Heated to 260°C | The coating lost its superhydrophobicity. | semanticscholar.org |
| MOF-5-Polystyrene composite | 53% relative humidity for over 3 months | The composite remained stable, whereas pristine MOF-5 degraded within 4 hours. | umich.edu |
Theoretical and Computational Investigations in Aluminum Laurate Research
Molecular Dynamics Simulations for Interfacial Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and materials at an atomic level. researchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD can track the trajectories of atoms and molecules over time, revealing complex processes like self-assembly and interfacial phenomena.
In the context of aluminum laurate, MD simulations can elucidate how individual molecules interact with each other and with other substances, such as solvents or surfaces. While specific MD studies focusing exclusively on this compound are not abundant in public literature, research on related systems provides significant insights. For instance, MD simulations have been employed to study the self-assembly of aluminum nanoparticles, which can be encapsulated within carbon nanotubes through van der Waals forces. rsc.org These simulations show the detailed process of encapsulation and how such structures behave under conditions like combustion. rsc.org
Furthermore, MD simulations are used to investigate the organization of surfactant molecules on surfaces, such as phosphonic acids on aluminum oxide. rsc.org These studies reveal the mechanisms of self-organization and the evolution of surfactant-surface interactions that lead to the formation of ordered self-assembled monolayers (SAMs). rsc.org Similarly, simulations of lauric acid at interfaces, such as at the surface of sea spray aerosols, show how environmental factors like pH and salinity affect its surface retention and organization. nih.gov
For systems more closely related to this compound, such as layered double hydroxides (LDHs) containing aluminum and intercalated with laurate anions, MD simulations help in understanding the structure, energy, and dynamics of the intercalated molecules. researchgate.netmdpi.com These simulations can establish the arrangement of laurate anions within the LDH layers and their interaction with the hydroxide (B78521) sheets. researchgate.netresearchgate.net Such computational models are critical for interpreting experimental data and predicting the properties of these nanocomposites. redalyc.orgscielo.br
Table 1: Applications of Molecular Dynamics in Related Systems
| System Studied | Key Findings from MD Simulations | Reference |
|---|---|---|
| Aluminum Nanoparticles in Carbon Nanotubes | Demonstrated self-assembly and encapsulation driven by van der Waals forces; predicted morphological evolution during combustion. | rsc.org |
| Phosphonic Acid on Aluminum Oxide | Elucidated mechanisms of self-organization and the growth of self-assembled monolayers. | rsc.org |
| Lauric Acid at Air-Water Interface | Showed enhanced surface retention of laurate assisted by long-chain fatty acids and influenced by pH. | nih.gov |
| Laurate-Intercalated Layered Double Hydroxides | Characterized the structure, dynamics, and interactions of laurate anions within the interlayer spaces. | researchgate.net |
Quantum Chemical Calculations for Bonding and Coordination Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, bonding, and reactivity of molecules. solubilityofthings.com Methods like Density Functional Theory (DFT) are widely used to analyze molecular geometries, bond energies, and charge distributions, which are fundamental to understanding the coordination chemistry of this compound. solubilityofthings.comineos.ac.ru
While direct quantum chemical studies on this compound are limited, research on related aluminum compounds offers valuable parallels. For example, calculations on aluminum hydroxide (Al(OH)₃) crystals have been used to analyze the bond population and net atomic charges for different combinations of growth units. csu.edu.cn These studies help in presuming the relative strength of interatomic bonds based on the system's configuration. csu.edu.cn Similarly, quantum chemical methods have been applied to study the interaction of various molecules with aluminum surfaces. Studies on the adsorption of thiadiazole derivatives on aluminum indicated the formation of Al-N and Al-S bonds, identifying the reactive sites within the molecules. nih.gov
In the case of this compound, quantum chemical calculations would be instrumental in analyzing the coordination between the aluminum ion (Al³⁺) and the carboxylate groups of the laurate anions. These calculations can determine the preferred coordination number of the aluminum center, the geometry of the resulting complex, and the nature of the Al-O bonds. By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, researchers can predict the stability and reactivity of the this compound complex. cerist.dz For instance, DFT calculations combined with spectroscopic techniques have been used to interpret the different coordination modes (monodentate, bidentate, bridging) of nitrate (B79036) ions on aluminum oxide surfaces. rsc.org A similar approach for this compound could differentiate between various possible polymeric structures formed through bridging laurate ligands.
Table 2: Quantum Chemical Parameters and Their Significance
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the laurate ligand. cerist.dz |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the aluminum center. cerist.dz |
| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO. | Indicates the chemical reactivity and stability of the complex. A larger gap implies higher stability. cerist.dz |
| Bond Population | A measure of the electron density in the bonding region between two atoms. | Used to estimate the relative strength of the Al-O coordination bonds. csu.edu.cn |
| Atomic Net Charge | The distribution of electronic charge among the atoms in the molecule. | Helps to understand the electrostatic interactions and the ionic/covalent character of the bonds. csu.edu.cn |
Modeling of Colloidal Structures and Rheological Behavior
This compound is well-known for its ability to form gels in hydrocarbon solvents, a property that is directly linked to its colloidal structure and rheological behavior. cdnsciencepub.com Modeling these properties is essential for applications in lubricants, paints, and other thickened formulations.
The rheological behavior of aluminum soap-hydrocarbon systems is complex. At very low shearing stresses, they can exhibit high viscosity and Newtonian flow, which is characteristic of a network structure formed by polymeric aluminum soap units. researchgate.net Research on aluminum dioleate, a related aluminum soap, found that its thickening power arises from the formation of spherical nanoparticles that aggregate into fractal networks in the dispersion medium. researchgate.net This nanoparticle formation and subsequent aggregation into a space-filling network is a key mechanism explaining the high viscosity of these gels. researchgate.net
Theoretical models are used to describe the non-Newtonian flow properties of solutions containing this compound. For example, data for this compound in a decalin-m-cresol mixture was shown to agree well with specific rheological models developed for polymeric systems. acs.org These models often incorporate parameters that account for the interactions between the polymer-like soap aggregates and the solvent. The viscosity of such systems is highly dependent on the shear rate, typically showing shear-thinning behavior where viscosity decreases as the shear rate increases. This is attributed to the progressive breakdown of the network structure under shear.
Modeling the rheological behavior of materials containing this compound, such as low-density polyethylene (B3416737) (LDPE) filled with laurate-intercalated LDHs, also provides insights. redalyc.orgscielo.br Rheological analyses of these nanocomposites can reveal information about particle dispersion and the interactions between the filler and the polymer matrix. redalyc.org In some cases, incompatibility between the filler and the matrix can lead to phase separation, which reduces the shear modulus. redalyc.orgscielo.br Conversely, strong interactions can form permanent networks, significantly altering the material's flow properties. redalyc.orgscielo.br
Application of Artificial Intelligence and Machine Learning for Property Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming materials research by enabling the rapid prediction of material properties and the optimization of compositions and processing parameters. texametals.com While specific ML models for this compound are not yet prevalent, the application of these techniques to aluminum alloys demonstrates their immense potential. texametals.comoaepublish.comstam-journal.org
ML algorithms, such as support vector machines (SVM), neural networks, and tree ensembles, are used to build models that can predict the mechanical and physical properties of aluminum alloys with high accuracy. texametals.comoaepublish.com These models are trained on large datasets containing information on chemical compositions, processing parameters, and resulting properties. nih.gov For example, researchers have developed ML models to predict the ultimate tensile strength (UTS) and thermal conductivity of Al alloys, achieving a coefficient of determination (R²) above 0.9. oaepublish.com Artificial neural networks (ANNs) have also been used to predict the yield strength and UTS of aluminum alloys based on their chemical composition, temper, and hardness, with prediction confidence greater than 95%. nih.gov
One of the key advantages of ML is its ability to navigate vast and complex design spaces to optimize materials for specific applications. researchgate.net This is particularly useful for multicomponent systems where traditional trial-and-error methods are time-consuming and expensive. researchgate.net For instance, ML has been used to guide the design of new Al-Mg-Si alloys with high strength and toughness. researchgate.net In the context of aluminum production, ML models can optimize processes by predicting key parameters like temperature and voltage in smelting pots, leading to increased efficiency. cognexa.com
The principles of these ML applications could be extended to formulations containing this compound. An ML model could be trained to predict the rheological properties (e.g., viscosity, gel strength) of a formulation based on the concentration of this compound, the type of solvent, temperature, and the presence of other additives. This would accelerate the development of new products like greases, coatings, and cosmetics by reducing the need for extensive experimental screening.
Table 3: Machine Learning Models in Aluminum-Related Research
| ML Model | Application | Predicted Properties | Reference |
|---|---|---|---|
| XGBoost & SVM | Design of new Al alloys | Thermal Conductivity, Ultimate Tensile Strength (UTS) | oaepublish.com |
| Artificial Neural Network (ANN) | Characterization of Al alloys | Yield Strength, Ultimate Tensile Strength (UTS) | nih.gov |
| Deep Neural Network (DNN) | Prediction for Al alloys with small datasets | Tensile Strength | researchgate.net |
| General ML Models | Optimization of aluminum milling processes | Process parameters for output quality | dataprophet.com |
Advanced Spectroscopic and Analytical Characterization Methods for Aluminum Laurate
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for investigating the molecular structure of aluminum laurates. solubilityofthings.com These techniques probe the vibrational modes of molecules, offering a unique "fingerprint" that allows for the identification of functional groups and the nature of chemical bonds. solubilityofthings.com In the context of aluminum laurate, FT-IR is particularly effective for confirming the coordination between the carboxylate groups of lauric acid and the aluminum ion. cdnsciencepub.comscielo.br
The coordination environment of the aluminum atom in this compound can be elucidated by analyzing specific regions of the IR spectrum. The coordination of the laurate group to the aluminum metal center is confirmed by the presence of stretching bands typically found between 430 and 540 cm⁻¹, which are attributed to Al-O bonds. scielo.br
Studies on aluminum trilaurate have made specific spectral assignments in the 6.0 to 6.4 µm (approximately 1667 to 1563 cm⁻¹) region to differentiate between various types of inter- and intra-molecular coordination. cdnsciencepub.com The way carboxylate groups coordinate with the aluminum is a primary feature of the structure for both aluminum di- and tri-soaps. cdnsciencepub.com For instance, the interaction between aluminum and the carboxylate group can be monitored by observing shifts in the characteristic carbonyl (C=O) stretching frequency. In free lauric acid, the C=O stretch appears at a specific wavenumber, while coordination to the aluminum ion in this compound causes this peak to shift, indicating bond formation.
Table 1: Key FT-IR Spectral Assignments for this compound and Related Compounds
| Functional Group/Bond | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis | Reference |
|---|---|---|---|
| Al-O Stretch | 430 - 540 | Confirms the coordination of the carboxylate group to the aluminum center. | scielo.br |
| C=O Stretch (Coordinated) | 1563 - 1667 | Indicates inter- and intra-molecular coordination of the carboxylate. | cdnsciencepub.com |
| –CH₂– Stretch | ~2917 | Characteristic peak of the lauroyloxy alkyl chain. | mdpi.com |
| Benzene (B151609) Ring Stretch | ~1476 | Used for characterizing modified this compound structures containing aryl groups. | mdpi.com |
| C–O–P Stretch | 944 - 1004 | Relevant for analyzing phosphate-modified aluminum compounds. | mdpi.com |
Note: The exact wavenumbers can vary based on the specific form of the aluminum soap (e.g., mono-, di-, or tri-laurate) and its physical state.
FT-IR spectroscopy is a powerful method for real-time monitoring of the synthesis of this compound and its subsequent reactions. For example, the synthesis of aluminum trilaurate from precursors like trimethylaluminum (B3029685) or aluminum isopropoxide and lauric acid has been followed using IR spectroscopy. cdnsciencepub.com The disappearance of the characteristic absorption band of the free fatty acid (around 5.85 µm or 1709 cm⁻¹) and the appearance of bands associated with the coordinated carboxylate group confirm the progression of the reaction. cdnsciencepub.com
Furthermore, structural changes due to external factors can be tracked. The effects of dilution on aluminum trilaurate solutions have been assessed by observing changes in the IR spectrum. cdnsciencepub.com Dilution can alter the micellar structure, which is reflected in the absorption bands related to molecular coordination. cdnsciencepub.com Similarly, hydrolysis of aluminum trilaurate to the disoap can be detected by the immediate appearance of an Al-O-Al band around 10.15 µm (985 cm⁻¹). cdnsciencepub.com
Light-Scattering Techniques for Molecular Weight and Micelle Size Determination
This compound, particularly in non-polar solvents, is known to form polymeric structures or micelles. cdnsciencepub.comscispace.com Light-scattering techniques are paramount for determining the molecular weight and size of these aggregates. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw). atascientific.com.au Dynamic Light Scattering (DLS), on the other hand, measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter of particles in a solution. muser-my.com
Research has shown that aluminum trilaurate exists as micelles of high molecular weight in solution. cdnsciencepub.comcdnsciencepub.com Light-scattering measurements have been instrumental in demonstrating that the size of these micelles decreases upon dilution or an increase in temperature. cdnsciencepub.comcdnsciencepub.com While precise molecular weight calculations can be complex due to uncertainties in measuring the refractive index increment, the ratio of concentration to reduced scattering intensity provides an inverse function of molecular weight, allowing for relative comparisons. cdnsciencepub.com
For related bioesters like 2-ethylhexyl laurate, a combination of light scattering and small-angle neutron scattering (SANS) has been used to determine a radius of gyration (Rg) of 6.5 Å and to reveal the formation of self-assembled structures in solution. uc.edu DLS is also employed to determine the critical micelle concentration (CMC) of surfactants by monitoring changes in particle size or solution viscosity as a function of concentration. muser-my.comnih.gov
Table 2: Application of Light-Scattering Techniques for this compound Characterization
| Technique | Parameter Measured | Findings for this compound and Analogs | Reference |
|---|---|---|---|
| Static Light Scattering (SLS) | Weight-Average Molecular Weight (Mw) | Confirms the high molecular weight polymeric nature of aluminum trilaurate micelles. | cdnsciencepub.comatascientific.com.au |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Micelle Size | Shows that micelle size decreases with dilution or increased temperature. | cdnsciencepub.commuser-my.com |
| Small-Angle Neutron Scattering (SANS) | Radius of Gyration (Rg), Aggregation Number | Used for detailed structural analysis of related ester self-assembly. | uc.edu |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal behavior of materials as they are heated or cooled. oup.commdpi.com DSC measures the heat flow into or out of a sample compared to a reference, allowing for the quantification of enthalpy changes associated with phase transitions. mdpi.com DTA measures the temperature difference between a sample and a reference, identifying transitions like melting, crystallization, and glass transitions. scielo.br These methods are crucial for understanding the phase behavior and thermal stability of this compound. oup.com
DTA has been used to study the phase behavior of this compound in hydrocarbon systems, revealing differences compared to other aluminum soaps like stearate (B1226849) and palmitate. oup.com Such analyses help in constructing phase diagrams that are essential for industrial applications. oup.com When analyzing this compound, DSC curves can identify phase transitions, although sometimes distinct melting peaks may not be observed within a certain temperature range, indicating specific thermal stability characteristics. mdpi.com
The thermal analysis of aluminum powders, often coated with fatty acids like lauric acid, shows distinct exothermic events upon heating in an oxidizing atmosphere, corresponding to the oxidation of aluminum. dtic.milosti.gov DSC experiments are typically performed under a protective inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and isolate the intrinsic phase transitions of the material. mdpi.commdpi.com
DSC is extensively used to investigate the crystallization and melting behavior of polymer composites that incorporate aluminum compounds or laurates as additives. mdpi.commdpi.com In studies of polypropylene (B1209903) (iPP) composites containing a nucleating agent system with an aluminum phosphate (B84403) derivative and lithium laurate, DSC was used to determine the crystallization peak temperature (Tc,p) and crystallization enthalpy (ΔHc). mdpi.comnih.gov
The addition of such nucleating agents can significantly increase the crystallization temperature of the polymer, indicating that the additive promotes earlier and faster crystallization during cooling. mdpi.com Non-isothermal crystallization studies, where the sample is cooled at a constant rate, show that the crystallization peak becomes narrower and sharper with increasing concentration of the nucleating agent, signifying a rapid increase in the crystallization rate. mdpi.com The melting behavior, observed during the heating scan, provides information on the crystalline structure formed. The inclusion of fillers can also hinder cold crystallization during subsequent heating cycles, as revealed by DSC analysis. mdpi.com
Table 3: DSC Parameters for Analyzing Crystallization in Polymer Composites with Laurate/Aluminum Additives
| Parameter | Symbol | Information Provided | Reference |
|---|---|---|---|
| Crystallization Peak Temperature | Tc,p | Temperature at the maximum of the crystallization exotherm; indicates nucleation efficiency. | mdpi.comnih.gov |
| Crystallization Enthalpy | ΔHc | Heat released during crystallization; relates to the degree of crystallinity. | mdpi.comnih.gov |
| Melting Temperature | Tm | Temperature at the maximum of the melting endotherm; relates to crystal perfection. | fzu.cz |
| Cold Crystallization Temperature | Tcc | Temperature of crystallization during heating from a glassy or partially crystalline state. | mdpi.com |
X-ray Diffraction (XRD) for Crystalline Structure and Intercalation Studies
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. csic.esdrawellanalytical.com In the context of this compound, XRD is crucial for elucidating its crystalline nature and studying its behavior in layered structures. While detailed crystallographic data for pure, bulk this compound is not extensively reported in the reviewed literature, its characterization within layered double hydroxides (LDHs) is well-documented.
When laurate anions are intercalated into aluminum-containing layered double hydroxides (LDHs), XRD patterns show a significant shift of the (003) diffraction peak to lower 2θ angles, indicating an increase in the interlayer or basal spacing. electronicsandbooks.com This expansion of the LDH structure confirms the successful incorporation of the laurate molecules between the layers. For instance, studies on laurate-intercalated Ni/Cr-LDH have shown an increase in the d-spacing from 0.77 nm to 2.80 nm. researchgate.net Similarly, laurate-intercalated Mg-Al LDH exhibits a bilayer structure with a high degree of structural order. xpsdata.comcapes.gov.br The analysis of XRD patterns for such organo-LDHs can reveal the orientation of the intercalated laurate anions, whether they form monolayers or bilayers with their alkyl chains extending into the interlayer space. diva-portal.org
The crystal structure of related aluminum compounds, such as various phases of alumina (B75360) (Al₂O₃), is well-defined by XRD, with distinct diffraction patterns for γ, δ, θ, and α-alumina. csic.esmdpi.com These reference patterns can be useful for identifying any potential aluminum oxide impurities in synthesized this compound samples. The typical XRD pattern of a pure aluminum substrate shows a face-centered cubic (fcc) structure. researchgate.net
Table 1: XRD Data for Laurate-Intercalated Layered Double Hydroxides
| Material System | Initial d-spacing (nm) | Intercalated d-spacing (nm) | Structural Implication |
|---|---|---|---|
| Ni/Cr-LDH | 0.77 | 2.80 | Increased interlayer spacing due to laurate intercalation. researchgate.net |
| LDH-CO₃ | 0.76 | 3.6 | Formation of an intermediate phase upon heating. diva-portal.org |
Electron Microscopy (SEM, TEM) for Morphology and Microstructure Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for analyzing the morphology and microstructure of this compound and related materials. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. SEM analysis of aluminum surfaces coated with this compound reveals significant changes in morphology. For instance, the creation of a superhydrophobic surface by depositing lauric acid on anodized aluminum results in a hierarchical structure, which is clearly visualized by SEM. nih.gov The morphology can range from a rough, microporous structure to the formation of pits, depending on the preparation method. dss.go.th In studies of aluminum soaps, SEM is used to investigate particle morphology and composition. ias.ac.in For example, SEM images of aluminum particles can reveal their spherical nature and size distribution. researchgate.netresearchgate.net
Table 2: Morphological Characteristics of this compound and Related Systems
| Technique | Material System | Observed Morphological Features |
|---|---|---|
| SEM | Superhydrophobic anodized aluminum with laurate | Hierarchical surface structure, microporosity. nih.govdss.go.th |
| SEM | Ultra-fine aluminum particles | Spherical particle nature. ias.ac.in |
| TEM | Laurate-intercalated LDH in polymer matrix | Homogeneous dispersion of LDH platelets. analytik.co.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of chemical compounds in solution and in the solid state. scielo.brnih.gov For this compound, ²⁷Al and ¹³C NMR are particularly informative.
²⁷Al NMR is highly sensitive for investigating the coordination environment of aluminum. researchgate.net The chemical shift of ²⁷Al is dependent on the coordination number of the aluminum atom, with typical ranges for hexa-coordinated (octahedral, AlO₆) and tetra-coordinated (tetrahedral, AlO₄) aluminum being distinct. xpsdatabase.net Octahedral Al³⁺ in a highly symmetrical environment, like [Al(H₂O)₆]³⁺, shows a sharp resonance at around 0 ppm. electronicsandbooks.com The interaction of aluminum with carboxylate ligands, such as those in lauric acid, leads to the formation of aluminum-carboxylate complexes, which can be observed by ²⁷Al NMR. researchgate.net Studies on aluminum binding to materials with carboxylate groups have shown distinct resonances, indicating direct binding. dss.go.th For instance, the formation of aluminum lactate (B86563) complexes results in downfield shifts in the ²⁷Al NMR spectra, with different peaks corresponding to 1:1 and 1:3 aluminum-lactate species. electronicsandbooks.com The line width of the ²⁷Al signal provides information about the symmetry of the aluminum complex; broader lines indicate a more asymmetric environment. derpharmachemica.com
¹³C NMR provides complementary information about the carbon skeleton of the laurate molecule. While specific ¹³C NMR data for this compound was not found in the searched literature, the technique is fundamental for the structural elucidation of organic compounds and would be expected to confirm the integrity of the laurate's alkyl chain upon binding to aluminum. nih.gov
Table 3: Typical ²⁷Al NMR Chemical Shifts for Aluminum in Different Environments
| Aluminum Species | Coordination | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| [Al(H₂O)₆]³⁺ | Octahedral | ~0 | electronicsandbooks.com |
| Aluminum Lactate Complexes | Octahedral | 14 | electronicsandbooks.com |
| Al-Carboxylate Resins | Octahedral | 7 | dss.go.th |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com For this compound, XPS is used to identify the surface chemistry and the nature of the bonding between aluminum and the laurate anion.
High-resolution XPS spectra of surfaces treated with lauric acid reveal the chemical composition. nih.gov The Al 2p spectrum for an aluminum surface coated with this compound would show peaks corresponding to Al-O bonds from the underlying aluminum oxide/hydroxide (B78521) layer, typically in the range of 74-76 eV. researchgate.netresearchgate.net The O 1s spectrum can be deconvoluted to identify different oxygen environments. Peaks around 531-532 eV are often attributed to hydroxyl groups (Al-OH) and the carboxylate group (C-O) of the laurate, while peaks at lower binding energies can be assigned to aluminum oxide (Al-O-Al). capes.gov.brresearchgate.net The C 1s spectrum is crucial for confirming the presence and chemical state of the laurate. It can be deconvoluted into components representing C-C/C-H bonds in the alkyl chain (around 284-285 eV) and the carboxylate group (COO⁻) at a higher binding energy (around 288-289 eV). researchgate.net The presence and analysis of these core level spectra confirm the formation of this compound on the surface. nih.gov
Table 4: Representative XPS Binding Energies for this compound Related Systems
| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Al 2p | Al-O | 74 - 76 | researchgate.netresearchgate.net |
| O 1s | Al-O-Al | ~531 | researchgate.net |
| O 1s | C-O / Al-OH | 531 - 532 | capes.gov.brresearchgate.net |
| C 1s | C-C, C-H | 284 - 285 | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Film Properties and Corrosion Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion and protection properties of coatings on metal substrates. diva-portal.orgresearchgate.net When this compound is used as part of a protective film on an aluminum surface, EIS can provide quantitative data on the film's barrier properties and its resistance to corrosive environments. mdpi.com
The performance of a protective coating is often evaluated by immersing the coated sample in a corrosive solution, such as 3.5% NaCl, and measuring its impedance response over a range of frequencies. scielo.org.co The data is typically presented as Nyquist and Bode plots. mdpi.com A high impedance modulus at low frequencies in the Bode plot is generally indicative of good corrosion protection. ulpgc.es The Nyquist plot for a high-quality coating often shows a large, single semicircle, representing a high charge transfer resistance (Rct) and a low double-layer capacitance (Cdl). derpharmachemica.com
For an aluminum surface coated with a laurate-containing film, the EIS spectra can be modeled with an equivalent electrical circuit to extract parameters like the pore resistance (Rpo) and coating capacitance (Cc). Changes in these parameters over time during immersion can indicate water uptake by the coating and the initiation of corrosion at the metal-coating interface. An effective this compound coating would maintain a high impedance and low capacitance over extended exposure, demonstrating superior barrier properties and corrosion resistance. scielo.br
Table 5: Interpretation of EIS Data for Coated Aluminum Systems | EIS Plot | Feature | Interpretation for Good Corrosion Protection | |---|---|---| | Nyquist Plot | Diameter of semicircle | Large diameter, indicating high charge transfer resistance. derpharmachemica.com | | Bode Plot | Impedance modulus at low frequency (|Z| at 0.01 Hz) | High value (e.g., > 10⁸ Ω·cm²), indicating excellent barrier properties. mdpi.comulpgc.es | | Bode Phase Plot | Phase angle at high frequency | Close to -90°, indicating capacitive behavior of the coating. derpharmachemica.com |
Potentiometric Methods for Sensing and Solution Characterization
Potentiometric methods, which measure the potential difference between two electrodes, can be utilized for the detection and quantification of specific ions in solution. A potentiometric flow system has been developed for the sensing of aluminum ions, which ingeniously uses a mixture of this compound and lauric acid as the ion-responsive element. researchgate.netnitrkl.ac.in
In this system, a spinning pellet composed of this compound and lauric acid is exposed to a solution containing aluminum ions. The interaction at the pellet surface leads to a change in the pH of the solution stream, which is then measured by a glass electrode. The measured potential is proportional to the logarithm of the aluminum concentration in the sample. This sensor has been shown to be effective for aluminum concentrations in the range of 10⁻⁵ to 10⁻¹ M, with a response time of less than two minutes. nitrkl.ac.in The ideal Nernstian response for Al³⁺ would be 19.4 mV per concentration decade. The performance of such a sensor is influenced by the pH of the solution and the presence of interfering ions like zinc and silver. nitrkl.ac.in
Table 6: Performance Characteristics of an this compound-Based Potentiometric Sensor
| Parameter | Value / Finding | Reference |
|---|---|---|
| Analyte | Aluminum ions (Al³⁺) | researchgate.netnitrkl.ac.in |
| Responsive Element | Mixture of this compound and lauric acid | researchgate.netnitrkl.ac.in |
| Detection Range | 10⁻⁵ - 10⁻¹ M | nitrkl.ac.in |
| Response Time | < 2 minutes | nitrkl.ac.in |
| Ideal Nernstian Response | 19.4 mV/decade for Al³⁺ | nitrkl.ac.in |
Zeta Potential Measurements for Colloidal Dispersion Stability
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a key indicator of the stability of colloidal dispersions. slideshare.net For this compound, which can exist as colloidal particles in certain formulations, zeta potential measurements are crucial for understanding and controlling its dispersion stability.
The stability of alumina (Al₂O₃) particle dispersions, which is relevant to this compound, is highly dependent on pH and the presence of dispersants. analytik.co.uknih.gov Alumina particles typically have a point of zero charge (PZC) or isoelectric point (IEP) in the pH range of 7.5 to 9. nih.govsemanticscholar.org At pH values below the IEP, the particles are positively charged, and at pH values above the IEP, they are negatively charged. The colloidal stability is lowest near the IEP, where the zeta potential is close to zero, leading to particle agglomeration and sedimentation. analytik.co.uk
For a dispersion of this compound, the surface chemistry would be complex, involving hydrolysis of aluminum ions and the adsorption of laurate anions. It is expected that the dispersion would be most stable at pH values far from its isoelectric point, where the zeta potential is sufficiently high (typically > ±30 mV) to ensure strong electrostatic repulsion between particles. researchgate.net The addition of surfactants or changing the pH can be used to modify the zeta potential and improve the stability of the dispersion. nitrkl.ac.in For instance, in the presence of a surfactant, the optimal dispersion stability for aluminum nanoparticles in water was found at a pH of 5.5, corresponding to a zeta potential of -55.5 mV. nitrkl.ac.in
Table 7: General Principles of Colloidal Stability Based on Zeta Potential
| Zeta Potential (mV) | Colloidal Stability |
|---|---|
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
This table presents generally accepted stability criteria for colloidal systems. researchgate.net
Q & A
Q. What are the standard synthesis protocols for Aluminum laurate, and how can purity be validated?
this compound is typically synthesized via the reaction of aluminum salts (e.g., aluminum chloride or nitrate) with lauric acid in a controlled alkaline medium. A common method involves dissolving lauric acid in ethanol, followed by dropwise addition of an aluminum salt solution under reflux conditions . To ensure purity:
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors.
- Validation : Combine spectroscopic techniques (FTIR for carboxylate bonding at ~1,550 cm⁻¹ ), elemental analysis (C, H, Al content), and thermal gravimetric analysis (TGA) to confirm stoichiometry and thermal behavior.
- Reproducibility : Document reagent molar ratios, solvent purity, and temperature gradients to align with best practices for experimental transparency .
Q. Which characterization techniques are critical for structural confirmation of this compound?
Key methods include:
- FTIR Spectroscopy : Identify symmetric/asymmetric stretching of carboxylate groups (1,400–1,600 cm⁻¹) .
- NMR : Use ¹³C NMR to resolve laurate chain carbons and aluminum coordination shifts .
- XRD : Compare diffraction patterns with known metal carboxylate crystal structures .
- TGA/DSC : Assess thermal stability and decomposition pathways (e.g., mass loss steps at 200–400°C) .
- Elemental Analysis : Verify Al:C ratio to confirm stoichiometric integrity .
Q. How does this compound’s solubility profile influence its application in colloidal systems?
this compound exhibits amphiphilic behavior due to its hydrophobic laurate chain and hydrophilic aluminum core. Solubility varies with solvent polarity:
- Polar solvents (e.g., water) : Forms micelles or reverse micelles depending on concentration and pH.
- Nonpolar solvents (e.g., hexane) : Stabilizes colloidal dispersions via steric hindrance . Experimental design should include dynamic light scattering (DLS) for particle size analysis and zeta potential measurements to assess colloidal stability under varying pH and ionic strength .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies often arise from differences in:
- Synthesis conditions : Trace water content or incomplete purification alters decomposition kinetics .
- Measurement techniques : Compare TGA data acquired under inert vs. oxidative atmospheres, as oxidation of laurate chains accelerates mass loss .
- Sample morphology : Nanoscale vs. bulk materials exhibit divergent thermal behaviors due to surface-area effects . Methodological recommendations :
- Standardize protocols (e.g., heating rate: 10°C/min, N₂ atmosphere).
- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Q. What experimental strategies optimize this compound’s catalytic activity in esterification reactions?
To enhance catalytic efficiency:
- Surface modification : Functionalize with Lewis acid sites via calcination (300–400°C) to activate carbonyl groups .
- Kinetic studies : Monitor reaction progress using gas chromatography (GC) or in-situ FTIR to track ester peak formation (1,700–1,750 cm⁻¹) .
- Control variables : Compare activity against homogeneous catalysts (e.g., AlCl₃) to isolate support effects. Include blank reactions to rule out autocatalysis .
Q. How can computational modeling elucidate this compound’s interfacial behavior in nanocomposites?
- Molecular dynamics (MD) simulations : Model laurate chain packing and aluminum coordination geometry at oil/water interfaces .
- Density functional theory (DFT) : Calculate binding energies between this compound and polymer matrices (e.g., polyethylene) to predict dispersion efficacy .
- Validation : Correlate simulation results with experimental surface tension measurements and TEM imaging of nanocomposite morphologies .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Acute toxicity testing : Follow OECD Guidelines 202 (Daphnia magna immobilization) and 203 (fish lethality) .
- Biodegradation assays : Monitor CO₂ evolution via respirometry under OECD 301B conditions to evaluate mineralization rates .
- Analytical quantification : Use ICP-MS for aluminum ion leaching and GC-MS for laurate degradation byproducts .
Data Contradiction & Reproducibility
Q. Why do studies report conflicting data on this compound’s hygroscopicity?
Variations stem from:
- Storage conditions : Exposure to ambient humidity vs. desiccated environments.
- Crystallinity : Amorphous samples absorb more moisture than crystalline forms . Resolution : Characterize hygroscopicity using dynamic vapor sorption (DVS) at controlled relative humidity (0–90%) and correlate with XRD-determined crystallinity .
Q. How can researchers ensure reproducibility in this compound synthesis across labs?
- Detailed documentation : Specify raw material sources (e.g., lauric acid purity ≥98%), stirring rates, and drying protocols .
- Inter-lab validation : Share samples for cross-characterization (e.g., round-robin testing of FTIR and XRD patterns) .
- Open data : Publish raw spectral datasets and synthesis logs in supplementary materials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
